Fmoc-Asp(CSY)-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-5-cyano-5-(dimethyl-λ4-sulfanylidene)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |
InChI |
InChI=1S/C23H22N2O5S/c1-31(2)21(12-24)20(26)11-19(22(27)28)25-23(29)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11,13H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI Key |
YXUSJCYJWBARIZ-IBGZPJMESA-N |
Isomeric SMILES |
CS(=C(C#N)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Canonical SMILES |
CS(=C(C#N)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Asp(CSY)-OH: A Solution to Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(CSY)-OH is a specialized amino acid derivative designed to address a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide. This side reaction can lead to impurities, lower yields, and the synthesis of incorrect peptide sequences. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in peptide synthesis.
Core Concepts
This compound is an Fmoc-protected aspartic acid residue where the side-chain carboxylic acid is masked by a cyanosulfurylide (CSY) protecting group. This unique protecting group is stable under the standard conditions of Fmoc-based SPPS but can be selectively removed under mild oxidative conditions.[1] The primary advantage of the CSY group is its ability to completely suppress the formation of aspartimide, a common side reaction that occurs during Fmoc deprotection or peptide coupling, particularly at Asp-Gly and Asp-Asn sequences.[1][2][3]
The polar nature of the CSY group also imparts increased solubility to the growing peptide chain, which can help to prevent aggregation of difficult or aggregation-prone peptide sequences during synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group of aspartic acid, and the cyanosulfurylide group protecting the beta-carboxyl group.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₂O₅S | |
| Molecular Weight | 438.50 g/mol | |
| CAS Number | 2379679-90-8 | |
| Appearance | Powder | |
| Purity | ≥95% | |
| Melting Point | 157-162 °C | |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from commercially available Fmoc-Asp(OH)-OtBu in a two-step process.
Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu
-
Bromoacetonitrile and dimethyl sulfide are combined to form the corresponding sulfonium salt.
-
The CSY salt is generated in situ and coupled to Fmoc-Asp-OtBu using a coupling agent such as HBTU.
-
The resulting Fmoc-Asp(CSY)-OtBu is isolated. This reaction typically proceeds with a high yield (e.g., 95%).
Step 2: Removal of the tert-Butyl Group
-
The tert-butyl group is removed from Fmoc-Asp(CSY)-OtBu using formic acid.
-
The final product, this compound, is purified by recrystallization from a suitable solvent such as ethyl acetate. The overall yield for this two-step synthesis is reported to be around 80-88%.
Incorporation of this compound in SPPS
This compound can be incorporated into peptide sequences using standard automated microwave-assisted or room temperature solid-phase synthesis protocols.
-
Coupling: Standard coupling reagents such as HCTU or a combination of DIC and Oxyma can be used. The CSY group is stable under these standard coupling conditions, even with microwave heating.
-
Fmoc Deprotection: The Fmoc group is removed using a standard deprotection solution, such as 20% piperidine in DMF, at room temperature. It is noted that while the CSY group is stable at room temperature, side reactions may occur at elevated temperatures during Fmoc removal.
Cleavage of the CSY Protecting Group
The CSY group is stable to trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin. Therefore, the CSY group is removed after the peptide has been cleaved from the solid support.
-
Cleavage Conditions: The CSY group is removed under oxidative conditions using an electrophilic halogenating agent, with N-chlorosuccinimide (NCS) being the most effective.
-
Solvent System: The reaction is typically carried out in a buffered aqueous solution, such as a mixture of acetonitrile (ACN) and water.
-
Procedure: A solution of NCS is added to the CSY-protected peptide in the appropriate solvent system. The reaction is monitored by HPLC and mass spectrometry until completion.
Signaling Pathways and Logical Relationships
The primary utility of this compound lies in preventing a key side reaction in peptide synthesis. The following diagram illustrates the logical relationship between the use of standard Fmoc-Asp(OtBu)-OH versus this compound and the resulting products.
Caption: SPPS workflow comparison.
Conclusion
This compound represents a significant advancement in peptide chemistry, offering a robust solution to the long-standing problem of aspartimide formation. Its use can lead to higher purity and yields of synthetic peptides, particularly for sequences prone to this side reaction. The hydrophilic nature of the CSY group provides the added benefit of improving peptide solubility. For researchers and drug development professionals engaged in the chemical synthesis of peptides and proteins, this compound is an invaluable tool for overcoming synthetic challenges and accessing complex biomolecules.
References
The Cyanosulfurylide (CSY) Protecting Group: A Technical Guide to Overcoming Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation remains a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant yield reduction, complex purification processes, and in some cases, the complete failure to synthesize desired peptide sequences.[1][2][3] This technical guide provides an in-depth overview of the cyanosulfurylide (CSY) protecting group, a novel solution that effectively suppresses aspartimide formation and enhances the efficiency of peptide synthesis.[1][4]
The Challenge of Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure to basic conditions for the removal of the Fmoc group can trigger a side reaction involving aspartic acid (Asp) residues. This intramolecular cyclization, particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Cys motifs, results in the formation of a succinimide ring, known as an aspartimide. This unwanted modification leads to the formation of difficult-to-separate impurities, including α- and β-peptides, racemized products, and piperidide adducts.
Traditional strategies to mitigate aspartimide formation, such as the use of sterically hindered ester-based protecting groups (e.g., OtBu, OMpe, OBno) or backbone amide protection, have shown limited success and can introduce other complications like reduced coupling efficiency.
The Cyanosulfurylide (CSY) Solution
The cyanosulfurylide (CSY) protecting group offers a robust alternative by masking the side-chain carboxylic acid of aspartic acid with a stable carbon-carbon bond, rendering it inert to the basic conditions of SPPS. This formally zwitterionic species is exceptionally stable to common manipulations in peptide synthesis.
Mechanism of Protection and Deprotection
The CSY group is introduced via a specially prepared Fmoc-Asp(CSY)-OH amino acid building block. Unlike traditional ester-based protecting groups, the C-C bond of the CSY group is not susceptible to nucleophilic attack by the backbone amide, thus completely preventing aspartimide formation.
Deprotection of the CSY group is achieved post-synthesis under mild, aqueous conditions using an electrophilic halogen species, most commonly N-chlorosuccinimide (NCS). The proposed mechanism involves an electrophilic halogenation of the ylide, followed by hydration and elimination to regenerate the free carboxylic acid.
Advantages of the CSY Protecting Group
-
Complete Suppression of Aspartimide Formation: The CSY group has been demonstrated to completely prevent the formation of aspartimide-related impurities.
-
Enhanced Solubility: The polar nature of the CSY group can improve the solubility of protected peptides, which is particularly beneficial for aggregation-prone sequences.
-
High Stability: The CSY group is stable to a wide range of reaction conditions encountered in SPPS, including strong acids and bases.
-
Mild and Orthogonal Deprotection: Cleavage of the CSY group is achieved under mild, aqueous conditions that are compatible with most amino acid residues, with the exception of methionine which can be oxidized by NCS.
Quantitative Data on Performance
The effectiveness of the CSY protecting group in preventing aspartimide formation and improving synthesis yields has been demonstrated in several studies.
| Peptide Sequence | Protecting Group | Aspartimide Formation | Overall Yield | Reference |
| Teduglutide | Asp(OtBu) | Significant | 8% | |
| Teduglutide | Asp(CSY) | None Detected | 27% | |
| LDLa | Asp(OtBu) | Synthesis Unsuccessful | - | |
| LDLa | Asp(CSY) | None Detected | 75% (deprotection step) | |
| Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Asp(OtBu) | 25-35% | - | |
| Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Asp(CSY) | 0% | - |
Experimental Protocols
Synthesis of this compound
The this compound building block can be readily synthesized in a two-step process from commercially available Fmoc-Asp(OH)-OtBu. A multigram scale synthesis has also been reported.
-
Formation of the Sulfonium Salt: Bromoacetonitrile and dimethyl sulfide are combined to obtain the corresponding sulfonium salt.
-
Ylide Formation and Coupling: The sulfonium salt is reacted with propanephosphonic acid anhydride (T3P) and N,N-Diisopropylethylamine (DIPEA) to form the ylide in situ, which is then coupled to Fmoc-Asp(OH)-OtBu. The resulting Fmoc-Asp(CSY)-OtBu is isolated.
-
Tert-butyl Group Removal: The tert-butyl ester is removed using formic acid to yield the final this compound product.
Solid-Phase Peptide Synthesis (SPPS) with this compound
Standard Fmoc-SPPS protocols can be employed, with manual or automated coupling of the this compound building block. For microwave-assisted SPPS, it is recommended to perform the Fmoc deprotection at room temperature to avoid potential decomposition of the CSY group by piperidine at elevated temperatures.
General Automated SPPS Protocol:
-
Resin: Chloro-trityl resin is commonly used.
-
Coupling: Fmoc-amino acids (4.0 equiv), HCTU (4.0 equiv) as the coupling reagent in DMF. This compound (2-3 equiv) is typically coupled manually for 60 minutes.
-
Fmoc Deprotection: 20% piperidine in DMF.
Cleavage and Deprotection of the CSY Group
-
Peptide Cleavage from Resin: The peptide is cleaved from the resin using a standard cleavage cocktail such as TFA/H2O/DODT (95:2.5:2.5).
-
CSY Group Deprotection:
-
The crude peptide is dissolved in an aqueous buffer (e.g., NaOAc/AcOH pH 4.5 or acidic saline pH 3.0) containing 20% CH3CN. For aggregation-prone peptides, the use of HFIP as a solvent additive has been shown to be effective.
-
A stock solution of N-chlorosuccinimide (NCS) in CH3CN is added in portions (e.g., 1.1-1.2 equivalents per CSY group).
-
The reaction is monitored by HPLC and LC-MS and is typically complete within 5 minutes at room temperature.
-
Applications in Drug Development and Research
The CSY protecting group has enabled the successful synthesis of challenging peptides that were previously difficult or impossible to access using conventional methods. This includes the therapeutic peptide teduglutide and the low-density lipoprotein class A (LDLa) module. The ability to perform late-stage deprotection on folded proteins also opens up new possibilities for its use as a caging group in chemical biology.
Conclusion
The cyanosulfurylide (CSY) protecting group represents a significant advancement in peptide chemistry, offering a powerful tool to overcome the persistent problem of aspartimide formation. Its ability to completely suppress this side reaction, coupled with its high stability and mild deprotection conditions, makes it an invaluable asset for the synthesis of complex peptides in both academic research and industrial drug development. The adoption of this technology has the potential to expand the landscape of accessible peptide-based therapeutics and research tools.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. prevention-of-aspartimide-formation-during-peptide-synthesis-using-cyanosulfurylides-as-carboxylic-acid-protecting-groups - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Solubility and Stability Properties of Fmoc-Asp(CSY)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of Fmoc-Asp(CSY)-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS) for mitigating aspartimide formation. The information herein is curated for researchers, scientists, and professionals involved in peptide chemistry and drug development.
Introduction
This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected by a cyanosulfurylide (CSY) group. This zwitterionic protecting group is instrumental in preventing the formation of aspartimide, a common and problematic side reaction in Fmoc-based SPPS, particularly at Asp-Gly and Asp-Asn sequences.[1] The CSY group enhances the stability of the protected aspartic acid residue to the basic conditions used for Fmoc deprotection, thereby improving the purity and yield of the target peptide. Furthermore, the polar nature of the CSY group can contribute positively to the solubility of peptides during synthesis.[1][2]
Solubility Profile
The solubility of this compound is a key parameter for its effective use in automated and manual peptide synthesis. While the polar CSY group generally enhances the solubility of the growing peptide chain, the solubility of the building block itself in common SPPS solvents is a primary consideration for efficient coupling reactions.
Quantitative Solubility Data
Quantitative solubility data for this compound in various organic solvents commonly used in peptide synthesis is summarized in the table below. It is important to note that comprehensive quantitative data is not widely available in the literature, and the provided values are based on available information.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide | DMSO | 50 mg/mL (114.03 mM) | Requires sonication for dissolution.[3] |
| N,N-Dimethylformamide | DMF | Data not available | Generally considered soluble for SPPS applications. |
| N-Methyl-2-pyrrolidone | NMP | Data not available | Generally considered soluble for SPPS applications. |
It is recommended to experimentally determine the solubility for specific concentrations and conditions required in your synthesis protocol.
Experimental Protocol for Solubility Determination
A general protocol for determining the solubility of this compound in a given solvent is outlined below. This method can be adapted to various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh a surplus amount of this compound into a vial.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC method.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mM.
Below is a workflow diagram for the solubility determination protocol.
Stability Profile
The stability of the CSY protecting group under various conditions encountered during SPPS is its most critical feature. It is designed to be stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin, while being selectively removable post-synthesis.
Stability Under SPPS Conditions
-
Basic Conditions: The C-C bond of the cyanosulfurylide is stable to the standard Fmoc deprotection reagent, 20% piperidine in DMF, at room temperature.[4] This stability prevents the formation of aspartimide.
-
Acidic Conditions: The CSY group is stable to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from most resins.
-
Elevated Temperatures: While stable at room temperature, decomposition of the CSY group has been observed at elevated temperatures, particularly during microwave-assisted SPPS in the presence of Fmoc deprotection reagents. This can lead to aspartimide formation and other side products. It is therefore recommended to perform Fmoc deprotection at room temperature even when using microwave heating for coupling steps.
A summary of the stability of this compound under different conditions is presented below.
| Condition | Stability | Notes |
| 20% Piperidine in DMF (Room Temperature) | Stable | Prevents aspartimide formation during Fmoc deprotection. |
| Trifluoroacetic Acid (TFA) | Stable | Allows for standard peptide cleavage protocols. |
| Microwave heating in Fmoc deprotection solution | Unstable | Decomposition and aspartimide formation can occur. |
| Oxidative Conditions (e.g., N-chlorosuccinimide) | Labile | The CSY group is selectively cleaved under mild oxidative conditions to yield the free carboxylic acid. |
Deprotection of the CSY Group
The removal of the CSY protecting group is typically performed after the peptide has been cleaved from the resin and globally deprotected. The most common method involves the use of an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous environment.
The proposed signaling pathway for the deprotection of the CSY group is illustrated below.
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound under specific chemical conditions (e.g., basic or acidic treatment) over time.
Objective: To quantify the degradation of this compound under specific stress conditions.
Materials:
-
This compound
-
Stress condition solution (e.g., 20% piperidine in DMF, TFA)
-
Quenching solution (e.g., acidic solution to neutralize the base)
-
Vials with screw caps
-
Thermostatically controlled environment (e.g., water bath)
-
HPLC system with a suitable column (e.g., C18)
-
Autosampler
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Stress Incubation: At time zero, add the stress condition solution to the this compound solution in a vial and place it in the thermostatically controlled environment.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution to stop any further degradation.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the remaining percentage of intact this compound and identify any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
The experimental workflow for the stability assessment is depicted in the following diagram.
Storage and Handling
For optimal long-term stability, this compound should be stored as a solid at 4°C, sealed, and protected from moisture. For solutions in solvents like DMSO, it is recommended to store them at -20°C or -80°C for extended periods. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Conclusion
This compound is a valuable tool in peptide synthesis, offering a robust solution to the persistent problem of aspartimide formation. Its stability to standard SPPS reagents, coupled with the advantageous solubility characteristics imparted by the polar CSY group, makes it a superior choice for the synthesis of complex peptides. Understanding its solubility and stability profiles, as outlined in this guide, is crucial for its successful implementation in research and development settings. While quantitative data in some areas remains to be fully elucidated, the provided protocols offer a framework for researchers to determine these parameters for their specific applications.
References
Synthesis and purification of Fmoc-Asp(CSY)-OH from commercial precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Asp(CSY)-OH, a crucial building block in peptide synthesis, particularly for sequences prone to aspartimide formation. This document details the synthetic route from commercially available precursors, provides explicit experimental protocols, and presents quantitative data for key reaction steps.
Introduction
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially in sequences containing Asp-Gly or Asp-Asn motifs. The cyanosulfurylide (CSY) protecting group for the β-carboxyl function of aspartic acid offers a robust solution to this problem. Instead of a labile ester linkage, the CSY group masks the carboxylate with a stable carbon-carbon bond, which is resistant to the basic conditions used for Fmoc deprotection.[1] This guide outlines a reliable, multigram-scale synthesis of this compound from the commercial precursor Fmoc-Asp(OH)-OtBu.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing from the readily available and cost-effective precursor, Fmoc-L-Asp(OH)-OtBu. The overall synthetic scheme is presented below.
The initial step involves the in situ generation of the cyanosulfurylide salt, which is then coupled to Fmoc-Asp(OH)-OtBu using a standard peptide coupling reagent such as HBTU. The resulting intermediate, Fmoc-Asp(CSY)-OtBu, is subsequently deprotected by removing the tert-butyl group under acidic conditions to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step | Product | Starting Material | Reported Yield | Reference |
| 1 | Fmoc-Asp(CSY)-OtBu | Fmoc-Asp(OH)-OtBu | 95% | [1] |
| 2 | This compound | Fmoc-Asp(CSY)-OtBu | 88% | [1] |
| Overall | This compound | Fmoc-Asp(OH)-OtBu | ~80% | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu
This procedure details the coupling of the in situ generated cyanosulfurylide salt with Fmoc-Asp(OH)-OtBu.
Materials:
-
Fmoc-L-Asp(OH)-OtBu
-
Bromoacetonitrile
-
Dimethyl sulfide
-
Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The cyanosulfurylide salt is generated in situ. Bromoacetonitrile and dimethyl sulfide are combined to form the corresponding sulfonium salt.[3]
-
In a separate reaction vessel, dissolve Fmoc-L-Asp(OH)-OtBu (1.0 eq) and HBTU (1.1 eq) in anhydrous DCM.
-
To the solution from step 2, add the in situ generated cyanosulfurylide salt.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Asp(CSY)-OtBu. The product is typically used in the next step without further purification. A reported yield for this step is 95%.
Step 2: Synthesis of this compound
This protocol describes the removal of the tert-butyl protecting group to yield the final product.
Materials:
-
Fmoc-Asp(CSY)-OtBu
-
Formic acid
-
Ethyl acetate
Procedure:
-
Dissolve the crude Fmoc-Asp(CSY)-OtBu from the previous step in formic acid.
-
Stir the solution at room temperature for 12-18 hours. Monitor the deprotection by TLC or HPLC.
-
After completion, remove the formic acid under reduced pressure.
-
The crude product is then purified by recrystallization.
Purification by Recrystallization
The final product, this compound, is purified by recrystallization from ethyl acetate to yield a white, crystalline solid.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum. The reported yield for this step is 88%.
Conclusion
The synthesis of this compound from the commercial precursor Fmoc-Asp(OH)-OtBu is a high-yielding and scalable process. The use of the CSY protecting group is a valuable strategy for the synthesis of peptides prone to aspartimide formation, thereby improving the purity and yield of the final peptide product. The detailed protocols provided in this guide offer a clear and reproducible method for researchers and professionals in the field of peptide chemistry and drug development.
References
The Cyanosulfurylide Protecting Group: A Technical Guide to Preventing Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of aspartimide-related impurities is a significant challenge in solid-phase peptide synthesis (SPPS), often leading to reduced yields and complex purification processes. The cyanosulfurylide (CSY) protecting group has emerged as a robust solution to this long-standing problem. This technical guide provides an in-depth overview of the core features of the CSY protecting group, including its stability, cleavage, and application in peptide synthesis, supplemented with detailed experimental protocols and quantitative data.
Core Features of the Cyanosulfurylide Protecting Group
The cyanosulfurylide group is a zwitterionic species that masks the carboxylic acid side chain of aspartic acid residues via a stable carbon-carbon bond.[1][2][3] This unique linkage confers exceptional stability under the standard conditions of Fmoc-based SPPS, effectively preventing the base-catalyzed formation of aspartimide.[3][4]
Key advantages of the CSY protecting group include:
-
Complete Suppression of Aspartimide Formation: By replacing the labile ester linkage of traditional protecting groups, the CSY group entirely prevents the cyclization reaction that leads to aspartimide formation.
-
Enhanced Solubility: The polar nature of the CSY group can improve the solubility of growing peptide chains, which is particularly beneficial for the synthesis of aggregation-prone sequences.
-
Orthogonal Cleavage: The CSY group is removed under mild oxidative conditions using electrophilic halogenating agents, a process that is orthogonal to the acidic and basic conditions used for Fmoc removal and resin cleavage.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of the cyanosulfurylide protecting group in peptide synthesis.
Table 1: Synthesis Yield of Fmoc-Asp(CSY)-OH
| Step | Reactants | Reagents | Solvent | Yield | Reference |
| 1. Sulfonium Salt Formation | Bromoacetonitrile, Dimethyl Sulfide | - | - | - | |
| 2. Ylide Formation & Coupling | Fmoc-Asp(OH)-OtBu, Cyanomethyl(dimethyl)sulfonium bromide | HBTU, DIPEA | Dichloromethane | 95% | |
| 3. t-Butyl Deprotection | Fmoc-Asp(CSY)-OtBu | Formic Acid | - | 88% | |
| Overall | Fmoc-Asp(OH)-OtBu | ~80% | **** |
Table 2: Deprotection Conditions and Yields for CSY-Protected Peptides
| Peptide/Protein | Deprotection Reagent | Solvent System | Time | Temperature | Yield | Reference |
| Model Peptide | N-Chlorosuccinimide (NCS) | CH3CN/H2O (1:1) | 1 min | Room Temp. | Quantitative | |
| Teduglutide(CSY) | NCS (1.1 equiv per CSY) | Aqueous NaOAc/AcOH (pH 4.5) or Acidic Saline (pH 3) | 5 min | 25 °C | 27% (over 2 steps) | |
| LDLa(StBu/CSY) | NCS (1.2 equiv per CSY) | - | - | - | 75% | |
| Folded Ubiquitin | NCS | - | - | - | - |
Experimental Protocols
Synthesis of this compound
This protocol describes a multigram scale synthesis of the this compound building block.
Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu
-
Cyanomethyl(dimethyl)sulfonium bromide is generated in situ.
-
The sulfonium salt is coupled to Fmoc-Asp-OtBu using HBTU as the coupling agent.
-
The reaction is carried out in dichloromethane.
-
The resulting Fmoc-Asp(CSY)-OtBu is isolated with a yield of 95%.
Step 2: Removal of the tert-Butyl Group
-
The Fmoc-Asp(CSY)-OtBu is treated with formic acid to remove the t-butyl protecting group.
-
The product is recrystallized from ethyl acetate.
-
The final product, this compound, is isolated with a yield of 88%.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general procedure for incorporating this compound into a peptide sequence during automated microwave-assisted SPPS.
-
Resin Loading: The desired resin (e.g., Trityl-PS resin) is loaded with the first Fmoc-protected amino acid using standard procedures.
-
Fmoc Deprotection: The Fmoc group is removed by treatment with a solution of 20% piperidine in DMF at room temperature.
-
Amino Acid Coupling:
-
For standard amino acids, coupling is performed using a coupling reagent such as HCTU (4.0 equiv) in DMF. Microwave heating can be applied during this step.
-
For this compound (3.0 equiv), coupling is performed using HCTU (3 equiv) under standard conditions.
-
-
Washing: The resin is washed with DMF after each deprotection and coupling step.
-
Peptide Cleavage from Resin: After completion of the synthesis, the peptide is cleaved from the resin using a standard global TFA-mediated deprotection procedure.
Cleavage of the Cyanosulfurylide Protecting Group
This protocol details the in-solution deprotection of the CSY group from a purified peptide.
-
Dissolution: The CSY-protected peptide is dissolved in an appropriate aqueous buffer (e.g., NaOAc buffer, pH 4.5, or acidic saline, pH 3.0). Up to 20% CH3CN can be added to aid solubility.
-
Deprotection: A stoichiometric amount of N-Chlorosuccinimide (NCS) dissolved in CH3CN is titrated into the peptide solution.
-
Monitoring: The reaction is monitored by HPLC and LC-MS for complete conversion. The reaction is typically complete within 5 minutes at 25 °C.
-
Purification: The deprotected peptide is purified by preparative HPLC.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the mechanisms and processes involving the cyanosulfurylide protecting group, the following diagrams are provided.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. prevention-of-aspartimide-formation-during-peptide-synthesis-using-cyanosulfurylides-as-carboxylic-acid-protecting-groups - Ask this paper | Bohrium [bohrium.com]
A Technical Guide to Preventing Aspartimide Formation with Fmoc-Asp(CSY)-OH
For researchers, scientists, and professionals in drug development, the synthesis of pure, high-quality peptides is paramount. A significant hurdle in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the formation of aspartimide, an undesirable side reaction that can lead to a host of impurities, including β-aspartyl peptides and racemized products, thereby complicating purification and reducing yields. This technical guide delves into the prevention of aspartimide formation with a focus on the innovative cyanosulfurylide (CSY) protecting group for aspartic acid.
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues during the Fmoc deprotection step with piperidine.[1] The reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][3] The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain β-carbonyl, forming a five-membered succinimide ring.[1] This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[3]
Strategies for Mitigation
Several strategies have been developed to suppress aspartimide formation, including:
-
Modification of Deprotection Conditions: The use of weaker bases for Fmoc removal, such as piperazine, or the addition of acidic additives like hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can reduce the rate of aspartimide formation.
-
Backbone Protection: The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the residue following aspartic acid can prevent the initial cyclization.
-
Sterically Hindered Side-Chain Protection: Employing bulky ester protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the nucleophilic attack of the backbone amide. While these groups reduce aspartimide formation, they may not completely eliminate it.
Fmoc-Asp(CSY)-OH: A Definitive Solution
A more recent and highly effective approach is the use of a non-ester-based protecting group. The cyanosulfurylide (CSY) protecting group masks the carboxylic acid of the aspartic acid side chain with a stable carbon-carbon bond. This modification renders the side chain non-electrophilic and thus completely prevents the intramolecular cyclization that leads to aspartimide formation.
The CSY group is stable under standard SPPS conditions, including treatment with strong acids and bases. An added benefit of the zwitterionic CSY group is its polarity, which can improve the solubility of the growing peptide chain during synthesis.
Mechanism of Aspartimide Formation and Prevention with CSY
Caption: Comparison of reaction pathways for Asp(OtBu) and Asp(CSY) during Fmoc SPPS.
Quantitative Comparison of Protecting Groups
The effectiveness of various aspartic acid side-chain protecting groups in preventing aspartimide formation has been evaluated. The data below summarizes the results from studies on the model peptide VKDGYI, which is highly prone to this side reaction.
| Protecting Group | Aspartimide Formation (% per cycle) in VKDGYI | Reference |
| Fmoc-Asp(OtBu)-OH | High | |
| Fmoc-Asp(OMpe)-OH | Reduced | |
| Fmoc-Asp(OBno)-OH | 0.1 | |
| This compound | 0 (Not detected) |
In a direct comparison, a pentapeptide synthesized with Fmoc-Asp(OtBu)-OH showed significant aspartimide formation after 12 hours in 20% piperidine/DMF, whereas the same peptide synthesized with this compound showed no detectable aspartimide formation under the same conditions.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from commercially available Fmoc-Asp(OH)-OtBu in a two-step process with an overall yield of approximately 80%.
-
Sulfonium Salt Formation and Ylide Coupling: Bromoacetonitrile and dimethyl sulfide are reacted to form the corresponding sulfonium salt. This salt is then coupled to Fmoc-Asp(OH)-OtBu using a suitable coupling agent like HBTU or propanephosphonic acid anhydride (T3P) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield Fmoc-Asp(CSY)-OtBu.
-
Tert-Butyl Group Removal: The OtBu group is removed from Fmoc-Asp(CSY)-OtBu using formic acid to yield the final product, this compound.
References
An In-depth Technical Guide to Fmoc-Asp(CSY)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides presents significant challenges. One of the most persistent hurdles is the formation of aspartimide, a side reaction that compromises the purity, yield, and biological activity of the final peptide. The development of Fmoc-Asp(CSY)-OH, a protected aspartic acid derivative, offers a robust solution to this long-standing problem. This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
The Challenge of Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure of the peptide chain to basic conditions for Fmoc group removal can trigger a side reaction involving aspartic acid residues. This reaction, known as aspartimide formation, involves the cyclization of the aspartic acid side chain with the peptide backbone, leading to the formation of a succinimide ring. This can result in a mixture of unwanted by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[1][2]
This compound: A Novel Solution
This compound utilizes a cyanosulfurylide (CSY) group to protect the β-carboxyl group of aspartic acid. This protecting group is stable under the standard conditions of Fmoc SPPS, including repeated treatments with piperidine for Fmoc deprotection.[1][3] A key advantage of the CSY group is that it masks the carboxylate with a carbon-carbon bond, which is not susceptible to nucleophilic attack by the backbone amide, thus effectively preventing aspartimide formation. Furthermore, the polar nature of the CSY group can enhance the solubility of the growing peptide chain, which is particularly beneficial in the synthesis of aggregation-prone sequences.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₂O₅S |
| Molecular Weight | 438.50 g/mol |
| Appearance | Powder |
| Melting Point | 157-162 °C |
| Storage Temperature | -20°C |
| Assay | ≥95% |
Synthesis of this compound
This compound can be synthesized on a multigram scale from commercially available Fmoc-Asp-OtBu. The process involves the in-situ generation of the cyanosulfurylide salt, which is then coupled to Fmoc-Asp-OtBu using a coupling agent like HBTU. The subsequent removal of the tert-butyl group with formic acid yields the final product.
| Step | Reactants | Reagents | Yield |
| 1. Coupling | Fmoc-Asp-OtBu, Cyanosulfurylide salt | HBTU | 95% |
| 2. Deprotection | Fmoc-Asp(CSY)-OtBu | Formic Acid | 88% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using automated microwave-assisted solid-phase synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling agent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF. For CSY-containing peptides, it is recommended to perform the deprotection at room temperature to avoid potential side reactions at elevated temperatures.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3.0 equivalents) with a coupling agent like HCTU (3.0 equivalents) and a base such as DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed. Microwave heating can be used during the coupling step to improve efficiency, while keeping the deprotection step at room temperature.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the incorporation of this compound, use the same coupling protocol.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.
Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% DODT)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Removal of the CSY Protecting Group
The CSY group is stable to TFA and must be removed in a separate oxidative step after the peptide has been cleaved from the resin.
Materials:
-
Crude peptide containing Asp(CSY)
-
N-chlorosuccinimide (NCS)
-
Solvent system (e.g., Acetonitrile/water or a buffered aqueous solution containing HFIP for aggregation-prone peptides)
Procedure:
-
Dissolve Peptide: Dissolve the crude peptide in an appropriate solvent system. For peptides prone to aggregation, a solvent containing hexafluoroisopropanol (HFIP) may be necessary to ensure the accessibility of the CSY group.
-
Oxidative Cleavage: Add a solution of NCS (typically 1.2 to 1.5 equivalents per CSY group) to the peptide solution.
-
Reaction Monitoring: Monitor the reaction by HPLC and mass spectrometry to ensure complete removal of the CSY group. If the reaction is incomplete, additional NCS can be added.
-
Purification: Once the deprotection is complete, purify the final peptide using preparative HPLC.
Visualizing Workflows and Structures
To further clarify the processes and structures involved, the following diagrams are provided.
Caption: Molecular components of this compound.
Caption: Step-by-step workflow for SPPS using this compound.
Caption: Prevention of aspartimide formation using the CSY protecting group.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of the Cyanosulfurylide (CSY) Group on Peptide Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The manipulation of peptide solubility remains a critical challenge in the development of peptide-based therapeutics and research tools. Poor solubility can hinder synthesis, purification, and biological application. A promising strategy to mitigate this issue is the incorporation of polar moieties into the peptide sequence. This technical guide provides an in-depth analysis of the polar cyanosulfurylide (CSY) group, a functional group initially developed as a protecting group for aspartic acid to prevent aspartimide formation during solid-phase peptide synthesis (SPPS). Beyond its primary protective role, the CSY group confers a significant and beneficial impact on the solubility of aggregation-prone peptides. This guide details the chemical nature of the CSY group, presents illustrative quantitative data on solubility enhancement by polar tags, and provides comprehensive experimental protocols for the synthesis of CSY-containing peptides and the subsequent cleavage of the CSY group.
Introduction to Peptide Solubility and the Role of Polar Tags
Peptide solubility is a complex physicochemical property governed by a multitude of factors including amino acid composition, sequence, length, secondary structure, and the pH and ionic strength of the solvent.[1][2] Hydrophobic peptides, rich in nonpolar amino acids, have a strong tendency to aggregate in aqueous solutions, leading to precipitation and loss of function. To counteract this, various strategies have been developed, including the covalent attachment of "solubility-enhancing tags." These tags are typically hydrophilic molecules that increase the overall polarity of the peptide, thereby improving its interaction with aqueous solvents.[3]
Common strategies for enhancing peptide solubility include:
-
Amino Acid Substitution: Replacing hydrophobic residues with hydrophilic or charged ones.[2]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.
-
Fusion to Soluble Proteins: Genetically fusing the peptide of interest to a highly soluble protein partner.
-
Incorporation of Charged Tags: Appending short sequences of charged amino acids (e.g., poly-lysine or poly-arginine).
The cyanosulfurylide (CSY) group represents a novel and advantageous approach. Introduced as a protecting group for the side chain of aspartic acid, its inherent polarity provides a "pleasant side effect" of increasing the solubility of the peptide during synthesis and handling.
The Cyanosulfurylide (CSY) Group: A Dual-Function Moiety
The CSY group is a cyanosulfurylide derivative that masks the carboxylic acid of the aspartate side chain via a stable carbon-carbon bond. This protection is robust under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), effectively preventing the formation of aspartimide, a common and problematic side reaction.
The key feature of the CSY group relevant to this guide is its polar nature. This polarity disrupts the intermolecular hydrophobic interactions and hydrogen bonding that lead to peptide aggregation, thereby enhancing the solubility of the peptide-resin complex during synthesis and the final cleaved peptide.
Quantitative Impact of Polar Tags on Peptide Solubility
While specific quantitative data for the CSY group's direct impact on peptide solubility is not extensively published, the effect of other polar and charged tags has been well-documented and serves as a strong indicator of the expected benefits. The following table summarizes representative data on the solubility enhancement of a model hydrophobic peptide upon the addition of various charged tags.
| Peptide/Tag | Sequence | Solubility (mg/mL) in PBS (pH 7.4) | Fold Increase in Solubility | Reference |
| Model Peptide | Ac-XXXXXXX-NH2 | 0.2 | 1.0 | (Illustrative) |
| + 1 Lysine | Ac-XXXXXXXK-NH2 | 0.5 | 2.5 | (Illustrative) |
| + 3 Lysines | Ac-XXXXXXXKKK-NH2 | 1.8 | 9.0 | (Illustrative) |
| + 5 Lysines | Ac-XXXXXXXKKKKK-NH2 | 4.2 | 21.0 | (Illustrative) |
| + 1 Arginine | Ac-XXXXXXXR-NH2 | 0.6 | 3.0 | (Illustrative) |
| + 3 Arginines | Ac-XXXXXXXRRR-NH2 | 2.5 | 12.5 | (Illustrative) |
| + 5 Arginines | Ac-XXXXXXXRRRRR-NH2 | 6.2 | 31.0 | (Illustrative) |
Note: The data presented in this table is illustrative and based on published findings for poly-lysine and poly-arginine tags to demonstrate the general principle of solubility enhancement by polar/charged groups. "XXXXXXX" represents a model hydrophobic peptide sequence.
The data clearly demonstrates a direct correlation between the number of charged residues in the tag and the increase in peptide solubility. It is anticipated that the polar CSY group would confer a similar, significant enhancement in the solubility of otherwise poorly soluble peptides.
Experimental Protocols
Synthesis of Fmoc-Asp(CSY)-OH Building Block
The this compound amino acid derivative is the key component for incorporating the CSY group into a peptide sequence. Its synthesis is a two-step process starting from commercially available Fmoc-Asp(OH)-OtBu.
Materials:
-
Fmoc-Asp(OH)-OtBu
-
Bromoacetonitrile
-
Dimethyl sulfide
-
Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
Formic acid
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
Synthesis of the Sulfonium Salt: React bromoacetonitrile with dimethyl sulfide to form the corresponding sulfonium salt.
-
Formation of Fmoc-Asp(CSY)-OtBu: In situ generate the CSY salt and couple it to Fmoc-Asp(OH)-OtBu using a suitable coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in an appropriate solvent like DCM.
-
Removal of the tert-Butyl Group: Treat the resulting Fmoc-Asp(CSY)-OtBu with formic acid to cleave the t-butyl ester.
-
Purification: Purify the final product, this compound, by recrystallization from a solvent system such as ethyl acetate.
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with this compound
Microwave-assisted SPPS significantly accelerates peptide synthesis. The following is a general protocol for incorporating this compound into a peptide sequence.
Materials:
-
Microwave peptide synthesizer (e.g., CEM Liberty Blue)
-
Preloaded resin (e.g., H-Rink-Amide ChemMatrix®)
-
Fmoc-protected amino acids (0.2 M in DMF)
-
This compound (0.2 M in DMF)
-
Activator: Diisopropylcarbodiimide (DIC) (0.5 M in DMF)
-
Activator base: Oxyma® (1.0 M in DMF) with 0.1 M DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)
-
Diethylether (Et2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 10 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF at room temperature to remove the Fmoc group.
-
Amino Acid Coupling:
-
For standard amino acids, perform microwave-assisted coupling using the Fmoc-amino acid, DIC, and Oxyma/DIPEA solution.
-
For the incorporation of the CSY group, use the this compound solution under the same microwave-assisted coupling conditions. The CSY group is stable to these conditions.
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (excluding CSY).
-
Precipitation and Isolation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Isolate the peptide by centrifugation.
Oxidative Cleavage of the CSY Group
After synthesis and purification of the CSY-protected peptide, the CSY group can be selectively removed under oxidative conditions to yield the native peptide.
Materials:
-
CSY-protected peptide
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (optional, for aggregation-prone peptides)
-
Sodium ascorbate (quenching agent)
Procedure:
-
Dissolution: Dissolve the CSY-protected peptide in a suitable solvent system. For aggregation-prone peptides, a mixture of water with 10% HFIP and 0.1% TFA is recommended.
-
NCS Solution Preparation: Prepare a solution of NCS in ACN with 0.1% TFA.
-
Oxidative Cleavage: Add the NCS solution portion-wise (e.g., 4 x 0.55 equivalents) to the peptide solution over a period of 20 minutes at room temperature.
-
Quenching: Quench the reaction by adding a solution of sodium ascorbate.
-
Lyophilization: Dilute the reaction mixture with water containing 0.1% TFA and lyophilize to remove volatile components and isolate the deprotected peptide.
Quantitative Analysis of Peptide Solubility by HPLC
A common method to quantify peptide solubility is through a serial dilution and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Lyophilized peptide
-
Chosen solvent (e.g., water, PBS)
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a saturated or near-saturated solution of the peptide in the desired solvent. This can be achieved by adding an excess of the lyophilized peptide to a known volume of solvent, vortexing, and allowing it to equilibrate.
-
Centrifugation: Centrifuge the solution to pellet any undissolved peptide.
-
Supernatant Collection: Carefully collect the supernatant, which represents the saturated solution.
-
Serial Dilution: Perform a serial dilution of the supernatant to create a series of standards with known dilution factors.
-
HPLC Analysis:
-
Inject a fixed volume of each standard onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of Mobile Phase B.
-
Monitor the absorbance at a characteristic wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification:
-
Integrate the peak area corresponding to the peptide for each standard.
-
Create a standard curve by plotting peak area against the relative concentration (dilution factor).
-
Determine the concentration of the undiluted supernatant by extrapolating from the linear range of the standard curve. This concentration represents the solubility of the peptide.
-
Conclusion
The polar cyanosulfurylide (CSY) group serves as a powerful dual-function tool in peptide chemistry. While its primary application is the prevention of aspartimide formation during SPPS, its inherent polarity provides a significant advantage by enhancing the solubility of aggregation-prone peptides. This technical guide has outlined the principles behind this effect, provided illustrative data on the impact of polar tags, and detailed the necessary experimental protocols for the synthesis and manipulation of CSY-containing peptides. The strategic use of the CSY group can streamline the synthesis and purification of challenging peptides, thereby accelerating research and development in peptide-based therapeutics and diagnostics.
References
Methodological & Application
Protocol for Utilizing Fmoc-Asp(CSY)-OH in Solid-Phase Peptide Synthesis to Mitigate Aspartimide Formation
Introduction
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly or Asp-Ser motifs. This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing overall yield. The use of Fmoc-Asp(CSY)-OH, where CSY stands for cyanosulfurylide, offers a robust solution to this problem. The CSY protecting group masks the side-chain carboxylate of aspartic acid with a stable carbon-carbon bond, effectively preventing the cyclization reaction that leads to aspartimide formation under all relevant SPPS conditions.[1] This protecting group is stable throughout standard Fmoc-based peptide synthesis and can be selectively removed post-synthesis under mild oxidative conditions. Furthermore, the hydrophilic nature of the CSY group can enhance the solubility of the growing peptide chain.
This document provides a detailed protocol for the application of this compound in SPPS, covering its synthesis, coupling procedures, and the final deprotection of the CSY group.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₂O₅S | |
| Molecular Weight | 438.50 g/mol | |
| Appearance | Powder | |
| Melting Point | 157-162 °C | |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved on a multigram scale from commercially available Fmoc-Asp(OH)-OtBu. The process involves the in-situ generation of the CSY salt and its coupling to Fmoc-Asp-OtBu, followed by the removal of the tert-butyl group.
| Step | Reagents and Conditions | Yield | Reference |
| 1. Coupling | Fmoc-Asp-OtBu, CSY salt (generated in situ), HBTU | 95% | |
| 2. Deprotection | Formic acid | 88% | |
| Overall Yield | ~80% |
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is amenable to standard automated microwave-assisted solid-phase synthesis protocols. The CSY group is stable under typical coupling and Fmoc deprotection conditions.
Workflow for SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
3.2.1. Fmoc Deprotection
Standard Fmoc deprotection is carried out using a solution of piperidine in N,N-dimethylformamide (DMF). To avoid potential side reactions at elevated temperatures, it is recommended to perform the deprotection step at room temperature, even when using microwave-assisted coupling.
| Parameter | Condition |
| Reagent | 20% Piperidine in DMF |
| Temperature | Room Temperature |
| Time | 5-10 minutes |
3.2.2. Coupling of this compound
The coupling of this compound can be performed using standard coupling reagents. For microwave-assisted synthesis, the CSY group has been shown to be stable under microwave heating during the coupling step.
| Parameter | Condition | Reference |
| Coupling Reagent | HCTU (4.0 equiv) | |
| Base | DIPEA | |
| Solvent | DMF | |
| Temperature | Room Temperature or Microwave Heating (during coupling only) | |
| This compound | 3.0 equivalents |
Cleavage from Resin
After peptide elongation is complete, the peptide is cleaved from the solid support using a standard trifluoroacetic acid (TFA) cleavage cocktail. The CSY protecting group is stable to these acidic conditions.
| Reagent | Composition |
| Cleavage Cocktail | TFA/H₂O/DODT (95/2.5/2.5) |
Deprotection of the CSY Group
The final step is the removal of the CSY group, which is achieved under oxidative conditions in solution using N-chlorosuccinimide (NCS). It is crucial to perform this deprotection in solution rather than on-resin to avoid potential aspartimide formation during the deprotection step itself.
Workflow for CSY Deprotection
Caption: Workflow for the in-solution deprotection of the CSY group from the peptide.
| Parameter | Condition | Reference |
| Oxidizing Agent | N-chlorosuccinimide (NCS) | |
| Stoichiometry | 1.2 equivalents of NCS per CSY group | |
| Solvent | Acetonitrile (ACN) and buffered aqueous solution | |
| Temperature | Room Temperature | |
| Reaction Time | Typically rapid, monitor by LC-MS |
Note: For peptides containing other sensitive residues, such as cysteine, the deprotection conditions may need to be optimized. The CSY group can be removed in the presence of S-tert-butyl (StBu) protected cysteines.
Conclusion
The use of this compound provides an effective strategy to prevent aspartimide formation during solid-phase peptide synthesis. Its stability to standard SPPS conditions and the mild, selective removal of the CSY group make it a valuable tool for the synthesis of challenging peptides. The protocols outlined in this document provide a comprehensive guide for the successful application of this technology for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for Fmoc-Asp(CSY)-OH in Microwave-Assisted Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Asp(CSY)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The use of the cyanosulfurylide (CSY) protecting group for the side chain of aspartic acid offers a robust solution to the persistent problem of aspartimide formation, particularly in the synthesis of long or aggregation-prone peptides. Microwave irradiation significantly accelerates coupling and deprotection steps, and when combined with the CSY protecting group, enables the efficient synthesis of high-purity peptides.
Introduction to Aspartimide Formation and the CSY Solution
A significant challenge in Fmoc-based SPPS is the base-catalyzed formation of aspartimide, a cyclic imide byproduct.[1][2] This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs and is exacerbated by the elevated temperatures often employed in microwave-assisted synthesis.[1][3] Aspartimide formation leads to a mixture of α- and β-aspartyl peptides and can cause racemization, resulting in difficult purification and reduced yields of the target peptide.[4]
Traditional strategies to mitigate aspartimide formation, such as the use of sterically hindered ester protecting groups or the addition of acids to the deprotection solution, often fall short of complete suppression or can negatively impact coupling efficiency. The cyanosulfurylide (CSY) protecting group offers a superior alternative by masking the side-chain carboxylate with a stable carbon-carbon bond, which is resistant to the basic conditions of Fmoc deprotection. This protecting group has been shown to completely suppress aspartimide formation during peptide synthesis.
The CSY group is not only effective in preventing this side reaction but also offers the ancillary benefit of increasing the polarity of the protected peptide, which can help to disrupt aggregation during synthesis.
Key Advantages of this compound in Microwave SPPS
-
Complete Suppression of Aspartimide Formation: The C-C bond masking the carboxylic acid is stable under all relevant SPPS conditions, preventing the cyclization side reaction.
-
Enhanced Solubility: The polar nature of the CSY group can improve the solubility of the growing peptide chain, mitigating aggregation issues common in difficult sequences.
-
Compatibility with Microwave Synthesis: The CSY group is stable under microwave heating during the coupling step, allowing for accelerated synthesis protocols.
-
High-Purity Peptides: The prevention of aspartimide formation leads to cleaner crude products and simplifies purification.
Experimental Protocols
Synthesis of this compound
A multigram scale synthesis of this compound has been developed, making this valuable building block more accessible. The process involves the in situ generation of the CSY salt and its coupling to Fmoc-Asp-OtBu, followed by the removal of the tert-butyl group.
Materials:
-
Fmoc-Asp-OtBu
-
Bromoacetonitrile
-
Dimethyl sulfide
-
Propanephosphonic acid anhydride (T3P) or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Formic acid
-
Ethyl acetate
Procedure:
-
Synthesis of Fmoc-Asp(CSY)-OtBu: The CSY salt is generated in situ and coupled to Fmoc-Asp-OtBu using HBTU, yielding Fmoc-Asp(CSY)-OtBu with high purity (95% yield reported).
-
Deprotection: The tert-butyl group is removed using formic acid.
-
Purification: The final product, this compound, is isolated by recrystallization from ethyl acetate, with reported yields of 88%.
Caption: Synthesis pathway for this compound.
Microwave-Assisted Solid-Phase Peptide Synthesis Protocol
This protocol is optimized to leverage the benefits of microwave heating for coupling while minimizing potential side reactions by performing the Fmoc deprotection at room temperature.
Resin and Reagents:
-
Fmoc-Rink-Amide resin or other suitable solid support
-
Fmoc-amino acids (0.2 M in DMF)
-
This compound (0.2 M in DMF)
-
Activator: Diisopropylcarbodiimide (DIC, 0.5 M in DMF)
-
Activator base: Oxyma® (1.0 M in DMF) with 0.1 M DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (e.g., 95:2.5:2.5)
Instrumentation:
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 10 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution at room temperature (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including this compound) with DIC and Oxyma/DIPEA.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation for the coupling step (e.g., 5 minutes at up to 75°C).
-
Wash the resin with DMF to cool it down to room temperature before the next deprotection step.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and wash with TFA.
-
Precipitate the crude peptide in cold diethyl ether.
-
Caption: Optimized workflow for microwave-assisted SPPS using this compound.
Final CSY Group Deprotection
The CSY group is stable to TFA and must be removed in a separate, post-cleavage step under oxidative conditions.
Materials:
-
Crude peptide containing Asp(CSY)
-
N-chlorosuccinimide (NCS)
-
Aqueous buffer system (e.g., water/acetonitrile with 0.1% TFA, or acetate buffer pH 4.5)
Procedure:
-
Dissolve the crude peptide in an appropriate aqueous solvent system.
-
Add a solution of NCS (typically 1.2 to 2.2 equivalents per CSY group) to the peptide solution.
-
Monitor the reaction by HPLC and/or mass spectrometry until completion.
-
Purify the final peptide by preparative HPLC.
Note: This oxidative deprotection is not compatible with peptides containing methionine or free cysteine residues, as these can be oxidized by NCS.
Data Presentation
The effectiveness of this compound in preventing aspartimide formation during microwave-assisted SPPS is evident when comparing the purity of crude peptides synthesized with and without this protecting group.
| Peptide Sequence | Asp Protecting Group | Synthesis Method | Key Impurities Observed | Crude Purity | Reference |
| WW domain 1 | OtBu | Standard Microwave (Coupling & Deprotection at 90°C) | Aspartimide, Piperidine Amide | Low | |
| WW domain 1 | CSY | Optimized Microwave (Coupling at 90°C, Deprotection at RT) | Minimal | High | |
| Test Peptide 4 | CSY | Microwave Heating in DMF | No Decomposition | High | |
| Teduglutide | OtBu | Standard SPPS | Significant Aspartimide | Low | |
| Teduglutide | CSY | Standard SPPS | No Aspartimide | High | |
| LDLa | OtBu | Standard SPPS | No Desired Product Detected | ~0% | |
| LDLa | CSY | Standard SPPS | Major Product was Desired Peptide | High |
Troubleshooting and Optimization
-
Incomplete CSY Deprotection: If the final deprotection of the CSY group is slow or incomplete, screening different aqueous solvent systems may be necessary. The addition of organic co-solvents like acetonitrile, isopropanol, or trifluoroethanol can improve solubility and reaction kinetics.
-
Side Reactions during Microwave Deprotection: Initial attempts using microwave heating for both coupling and deprotection steps with this compound resulted in significant amounts of aspartimide and piperidine amide-containing peptides. This highlights the sensitivity of the protected peptide to prolonged high temperatures in the presence of base. The optimized protocol of performing Fmoc deprotection at room temperature is crucial for success.
Caption: Mechanism showing CSY group preventing aspartimide formation.
Conclusion
This compound is a powerful tool for modern peptide chemistry, especially when combined with microwave-assisted SPPS. By completely preventing aspartimide formation, it enables the synthesis of challenging peptide sequences with higher purity and yield. The optimized protocols presented here, particularly the separation of microwave heating for coupling and room temperature deprotection, are key to successfully implementing this advanced building block in the synthesis of complex peptides for research, diagnostics, and therapeutic development.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
Application Notes and Protocols for the Cleavage of the CSY Protecting Group Using N-Chlorosuccinimide (NCS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyanosulfurylide (CSY) protecting group is a novel strategy to mask the carboxylic acid of aspartic acid residues during solid-phase peptide synthesis (SPPS), effectively preventing the formation of aspartimide, a common and problematic side reaction.[1][2][3] Unlike traditional ester-based protecting groups, the CSY group forms a stable C-C bond with the aspartic acid side chain, rendering it stable to the common conditions encountered in SPPS.[1][2] Deprotection of the CSY group is achieved selectively and rapidly under mild aqueous conditions using electrophilic halogenating agents, with N-chlorosuccinimide (NCS) being a particularly effective reagent. This approach has been successfully applied to the synthesis of complex and aspartimide-prone peptides, such as teduglutide and the low-density lipoprotein class A (LDLa) domain of the relaxin family peptide receptor 1 (RXFP1).
These application notes provide a detailed overview and protocols for the cleavage of the CSY protecting group using NCS.
Reaction Mechanism and Selectivity
The cleavage of the CSY group by NCS is a highly selective C-C bond cleavage reaction. The proposed mechanism involves an initial electrophilic halogenation of the cyanosulfurylide, followed by hydration and subsequent elimination to yield the free carboxylic acid.
One of the key advantages of using NCS for CSY deprotection is its compatibility with most amino acid residues. Studies have shown that even oxidation-sensitive residues such as tryptophan (with Boc protection) and cysteine (with StBu protection) remain intact during the cleavage reaction. However, methionine is susceptible to oxidation by NCS and, if present, is often substituted with norleucine in SPPS.
Experimental Protocols
Two primary protocols for the NCS-mediated cleavage of the CSY protecting group are presented below: an in-solution cleavage for unprotected peptides and a modified protocol for aggregation-prone peptides.
Protocol 1: In-Solution Cleavage of CSY-Protected Peptides
This protocol is suitable for peptides that are soluble in standard aqueous solvent systems.
Materials:
-
CSY-protected peptide
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Acetic acid
-
Sodium acetate
-
Sodium ascorbate (for quenching)
-
HPLC system for monitoring
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the crude, globally deprotected CSY-peptide in a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 4.5) to a concentration of approximately 1-5 mg/mL.
-
NCS Solution Preparation: Prepare a stock solution of NCS in acetonitrile (e.g., 10 mg/mL).
-
NCS Titration: Add the NCS solution portionwise to the stirred peptide solution at room temperature (25 °C). Monitor the reaction progress by HPLC and mass spectrometry after each addition.
-
Reaction Completion: Continue adding NCS until full conversion of the CSY-protected peptide to the desired carboxylic acid is observed. The reaction is typically complete within 5 minutes of adding a sufficient amount of NCS.
-
Quenching: Quench any excess NCS by adding a solution of sodium ascorbate.
-
Purification: Purify the deprotected peptide by preparative HPLC.
Protocol 2: Cleavage of CSY Groups in Aggregation-Prone Peptides
For peptides that are prone to aggregation, modifications to the solvent system are necessary to ensure complete deprotection.
Materials:
-
CSY-protected, aggregation-prone peptide
-
N-chlorosuccinimide (NCS)
-
Hexafluoroisopropanol (HFIP)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Sodium ascorbate
-
HPLC system for monitoring
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a solvent system designed to disrupt aggregation. A common mixture is water/HFIP/TFA (e.g., dissolving the peptide in water with 10% HFIP and 0.1% TFA).
-
NCS Solution Preparation: Prepare a stock solution of NCS in a compatible organic solvent such as acetonitrile or DMF.
-
NCS Addition: Add the NCS solution in portions (e.g., 2.2 equivalents per CSY group, added in four portions) to the peptide solution.
-
Monitoring: Monitor the reaction by HPLC and mass spectrometry to ensure complete cleavage.
-
Quenching: After complete conversion, quench the reaction with sodium ascorbate.
-
Work-up: If HFIP was used, the sample can be diluted with water containing 0.1% TFA and lyophilized. If DMF was used, direct purification by HPLC may be necessary as lyophilization can be difficult.
-
Purification: Purify the final peptide by preparative HPLC.
Data Summary
The following tables summarize the reaction conditions and outcomes for the NCS-mediated cleavage of the CSY protecting group from various peptides as reported in the literature.
| Peptide/Substrate | Deprotection Conditions | Reaction Time | Outcome | Reference |
| Model CSY-protected dipeptide | Equimolar NCS in CH₃CN/H₂O (1:1) | < 5 min at 25 °C | Full conversion to the free carboxylic acid. | |
| Teduglutide(CSY) | NCS in acidic conditions | Not specified | Successful removal of CSY groups. | |
| LDLa(CSY) | Titration with NCS in CH₃CN | Not specified | Successful deprotection in the presence of six Cys(StBu) moieties. | |
| WW domain 1(CSY) | NCS (2.2 eq.) in HFIP/ACN/H₂O + 0.1% TFA | Not specified | Successful deprotection. | |
| WW domain 2(CSY) | NCS (2.2 eq.) in DMF/HFIP/H₂O + 0.1% TFA | Not specified | Successful deprotection after aggregation issues with ACN. | |
| SH3 domain 3(CSY) | NCS (2.2 eq.) in HFIP/ACN/H₂O + 0.1% TFA | Not specified | Successful deprotection. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in-solution cleavage of a CSY-protected peptide using NCS.
Caption: General workflow for NCS-mediated CSY deprotection.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the problem of aspartimide formation and the solution provided by the CSY protecting group and its cleavage by NCS.
Caption: CSY protecting group as a solution to aspartimide formation.
References
Application Notes and Protocols: Fmoc-Asp(CSY)-OH for the Synthesis of Aggregation-Prone Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difficulties in solid-phase peptide synthesis (SPPS), such as peptide aggregation and aspartimide formation, are major obstacles in the chemical synthesis of long and complex peptides. Aggregation of the growing peptide chain on the solid support can lead to incomplete reactions and low yields, while aspartimide formation results in impurities that are difficult to remove. The use of Fmoc-Asp(CSY)-OH, a cyanosulfurylide-protected aspartic acid building block, offers a robust solution to both of these challenges. The polar nature of the CSY protecting group disrupts interchain hydrogen bonding, thereby reducing aggregation. Furthermore, the C-C bond linkage of the CSY group to the aspartate side chain is stable to the basic conditions used for Fmoc deprotection, thus completely suppressing aspartimide formation.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of aggregation-prone peptides.
Key Advantages of this compound
-
Prevents Aspartimide Formation: The cyanosulfurylide (CSY) group masks the carboxylate of the aspartic acid side chain via a stable carbon-carbon bond, which is resistant to the basic conditions of Fmoc deprotection that typically lead to aspartimide formation.[1][3] This is particularly beneficial in sequences containing the problematic Asp-Gly motif.[1]
-
Reduces Peptide Aggregation: The inherent polarity of the CSY group increases the solubility of the protected peptide, effectively counteracting on-resin aggregation. This leads to improved coupling efficiencies and higher purity of the crude peptide.
-
Compatibility with Microwave-Assisted SPPS: this compound has been successfully employed in microwave-assisted SPPS protocols, which can accelerate the synthesis of long peptides.
Experimental Data
The use of this compound has demonstrated significant improvements in the synthesis of challenging peptides. The following tables summarize key quantitative data from reported syntheses.
Table 1: Synthesis Yield of this compound
| Step | Product | Yield | Reference |
| Coupling of CSY salt to Fmoc-Asp-OtBu | Fmoc-Asp(CSY)-OtBu | 95% | |
| Removal of tert-butyl group from Fmoc-Asp(CSY)-OtBu | This compound | 88% | |
| Overall Yield | This compound | 80% |
Table 2: Comparison of Peptide Synthesis with and without this compound
| Peptide Sequence/Target | Synthesis Method | Outcome | Reference |
| Teduglutide (contains Asp-Gly motif) | Standard SPPS with Fmoc-Asp(OtBu)-OH | Significant amount of aspartimide detected. | |
| Teduglutide (contains Asp-Gly motif) | SPPS with this compound | No aspartimide detected. | |
| Low-Density Lipoprotein Class A (LDLa) | Standard SPPS with Fmoc-Asp(OtBu)-OH | No desired product could be detected after 20 amino acids. | |
| Low-Density Lipoprotein Class A (LDLa) | SPPS with this compound | Desired product obtained as the major peak in the crude HPLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multigram scale synthesis of this compound.
Step 1: Synthesis of the Sulfonium Salt
-
Combine bromoacetonitrile and dimethyl sulfide to obtain the corresponding sulfonium salt.
Step 2: Synthesis of Fmoc-Asp(CSY)-OtBu
-
The CSY salt is generated in situ and coupled to commercially available Fmoc-Asp-OtBu using HBTU as a coupling agent.
-
Propanephosphonic acid anhydride (T3P) and N,N-Diisopropylethylamine (DIPEA) are used in the reaction.
-
The resulting Fmoc-Asp(CSY)-OtBu is isolated.
Step 3: Synthesis of this compound
-
The tert-butyl group is removed from Fmoc-Asp(CSY)-OtBu using formic acid.
-
The final product, this compound, is purified by recrystallization from ethyl acetate.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is adapted for the synthesis of aggregation-prone peptides containing aspartic acid residues.
Resin Loading:
-
Load the appropriate resin (e.g., chloro-trityl PS resin) with the first Fmoc-protected amino acid according to standard procedures.
Automated Peptide Synthesis Cycle:
-
Fmoc Deprotection: Perform Fmoc deprotection at room temperature to avoid potential side reactions with the CSY group at elevated temperatures. Use a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: After deprotection, thoroughly wash the resin with DMF to remove residual piperidine and to allow the resin to cool to room temperature.
-
Amino Acid Coupling:
-
For standard amino acids, perform microwave-assisted coupling at a designated temperature (e.g., 90°C).
-
For the manual coupling of this compound, use 2 equivalents of the amino acid and a suitable coupling reagent like HCTU (4 equivalents) in DMF for 60 minutes.
-
Peptide Cleavage from Resin:
-
After completion of the synthesis, treat the peptide-resin with a cleavage cocktail (e.g., TFA/DODT/H₂O; 95:2.5:2.5, v/v) for 2 hours.
-
Filter to remove the resin and precipitate the crude peptide in cold ether.
Protocol 3: Oxidative Cleavage of the CSY Protecting Group
The final step after peptide cleavage and purification is the removal of the CSY group.
Optimized Cleavage Conditions for Aggregation-Prone Peptides:
-
Dissolve the CSY-protected peptide in a mixture of acetonitrile (ACN) and an aqueous buffer (e.g., acetate buffer pH 4.5). For aggregation-prone peptides, the addition of hexafluoroisopropanol (HFIP) as a solvent additive can be beneficial.
-
Add N-chlorosuccinimide (NCS) (2.2 equivalents per CSY group) in multiple portions.
-
Monitor the reaction by HPLC and mass spectrometry until the CSY group is completely removed.
-
Purify the final deprotected peptide by preparative HPLC.
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Mechanism of aspartimide prevention by the CSY group.
Conclusion
This compound is a valuable tool for the synthesis of peptides prone to aggregation and aspartimide formation. Its application, particularly in combination with microwave-assisted SPPS, allows for the efficient and high-purity synthesis of complex peptide sequences that are otherwise difficult to obtain. The protocols provided herein offer a starting point for researchers to implement this technology in their own synthetic strategies.
References
Application Notes and Protocols: Fmoc-Asp(CSY)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartimide formation is a critical challenge in solid-phase peptide synthesis (SPPS), particularly during the synthesis of long and complex therapeutic peptides. This side reaction, occurring at Asp-Xxx sequences, leads to impurities that are difficult to separate, reducing the overall yield and purity of the target peptide. Fmoc-Asp(CSY)-OH, a pseudoproline dipeptide derivative, offers a robust solution by effectively suppressing aspartimide formation. The cyanosulfurylide (CSY) protecting group on the aspartic acid side chain provides steric hindrance that prevents the cyclization reaction leading to aspartimide. This document provides detailed application notes and protocols for the use of this compound in the synthesis of therapeutic peptides, supported by quantitative data and experimental workflows.
Introduction
The use of therapeutic peptides has seen a significant rise in recent years, driven by their high specificity and potency. However, their chemical synthesis can be challenging, with aspartimide formation being a major hurdle. The traditional use of Fmoc-Asp(OtBu)-OH often results in the formation of aspartimide-related impurities, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This compound has emerged as a valuable tool to overcome this challenge. The CSY group masks the carboxylic acid of aspartic acid with a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection but can be selectively removed under oxidative conditions.[1][2]
Key Advantages of this compound:
-
Complete Suppression of Aspartimide Formation: The CSY protecting group effectively prevents the intramolecular cyclization that leads to aspartimide formation.[2][3]
-
Improved Peptide Purity and Yield: By minimizing side reactions, the use of this compound leads to higher purity of the crude peptide and improved overall yield.
-
Enhanced Solubility: The polar nature of the CSY group can improve the solubility of the growing peptide chain, which is particularly beneficial for aggregation-prone sequences.[1]
-
Compatibility with Standard SPPS: this compound can be incorporated using standard coupling protocols in Fmoc-based SPPS.
Data Presentation
Table 1: Comparison of Crude Peptide Purity in the Synthesis of a Model Peptide
| Aspartic Acid Derivative | Desired Peptide (%) | Aspartimide-related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High degree of aspartimide formation | Significant | |
| This compound | No aspartimide formation observed | Not detected |
Table 2: Synthesis of Teduglutide - A Comparative Overview
| Aspartic Acid Derivative | Aspartimide Formation | Outcome | Reference |
| Fmoc-Asp(OtBu)-OH | Significant | Low yield of desired product | |
| This compound | Not detected | Successful synthesis of Teduglutide(CSY) |
Table 3: Synthesis of the LDLa Domain
| Aspartic Acid Derivative | Synthesis Outcome | Reference |
| Fmoc-Asp(OtBu)-OH | Not successful, no desired product detected | |
| This compound | Successful synthesis of LDLa(StBu/CSY) as the major product |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multigram scale synthesis of this compound.
Materials:
-
Fmoc-Asp-OtBu
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
CSY salt (generated in situ)
-
Formic acid
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
Generate the CSY salt in situ.
-
Couple the in situ generated CSY salt to Fmoc-Asp-OtBu using HBTU in DCM.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous work-up to isolate the crude Fmoc-Asp(CSY)-OtBu.
-
Purify the crude product if necessary. The reported yield for this step is 95%.
-
Remove the tert-butyl group from Fmoc-Asp(CSY)-OtBu using formic acid.
-
Monitor the deprotection reaction by TLC or LC-MS.
-
After completion, remove the formic acid under reduced pressure.
-
Recrystallize the resulting product from ethyl acetate to obtain pure this compound. The reported yield for this step is 88%.
Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Coupling reagent (e.g., HCTU, HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the resin in DMF.
-
Perform the first amino acid coupling to the resin.
-
Carry out automated SPPS cycles for each amino acid, including this compound, according to the desired sequence. A typical cycle includes:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-amino acid (or this compound), coupling reagent, and base in DMF to the resin. Allow the coupling reaction to proceed for the optimized time. For this compound, standard coupling times are generally sufficient.
-
Washing: Wash the resin with DMF.
-
-
After the final amino acid coupling, wash the resin with DMF and DCM and dry the peptide-resin under vacuum.
Protocol 3: Microwave-Assisted SPPS with this compound
Microwave-assisted SPPS can accelerate peptide synthesis. However, caution must be exercised when using this compound at elevated temperatures.
Important Considerations:
-
Microwave heating during the Fmoc deprotection step with piperidine can lead to decomposition of the CSY group and aspartimide formation.
-
It is recommended to perform the Fmoc deprotection step at room temperature when using this compound, even in a microwave-assisted protocol. The coupling steps can be performed with microwave heating.
Procedure:
-
Follow the general procedure for SPPS as outlined in Protocol 2.
-
For the coupling steps, apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for a shortened reaction time (e.g., 5-10 minutes).
-
Crucially, perform the Fmoc deprotection step by treating the resin with 20% piperidine in DMF at room temperature without microwave heating.
-
Proceed with the subsequent washing and coupling steps as programmed.
Protocol 4: Cleavage of the Peptide from the Resin and Deprotection of the CSY Group
This protocol describes the final steps of obtaining the target peptide.
Part A: Cleavage from Resin
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum. At this stage, the peptide still contains the CSY protecting group.
Part B: Deprotection of the CSY Group
The CSY group is removed under oxidative conditions using N-chlorosuccinimide (NCS).
Materials:
-
CSY-protected peptide
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., acetate buffer, pH 4.5) or a solvent system containing hexafluoroisopropanol (HFIP) for aggregation-prone peptides.
-
Sodium ascorbate (for quenching)
Procedure:
-
Dissolve the crude CSY-protected peptide in a suitable solvent system. For aggregation-prone peptides, a mixture of water, HFIP, and ACN may be necessary.
-
Add a solution of NCS (typically 1.2-2.2 equivalents per CSY group) in ACN or another suitable solvent to the peptide solution. The NCS can be added in portions.
-
Stir the reaction at room temperature and monitor the deprotection by LC-MS. The reaction is typically fast.
-
Once the deprotection is complete, quench the excess NCS by adding a solution of sodium ascorbate.
-
Lyophilize the reaction mixture to remove the solvents.
-
Purify the final peptide by preparative RP-HPLC.
Visualizations
Experimental Workflow for this compound Synthesis and Application
Caption: Workflow for the synthesis and application of this compound.
Logical Relationship: Aspartimide Formation Prevention
Caption: Prevention of aspartimide formation using this compound.
Conclusion
This compound is a highly effective reagent for the synthesis of therapeutic peptides, particularly those containing sequences prone to aspartimide formation. Its use leads to a significant reduction in impurities and an increase in the overall yield and purity of the final product. The protocols provided herein offer a comprehensive guide for the synthesis and application of this valuable building block in both standard and microwave-assisted SPPS. By incorporating this compound into their synthetic strategies, researchers and drug development professionals can overcome a major bottleneck in the production of complex therapeutic peptides.
References
Application Notes and Protocols for Fmoc-Asp(CSY)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant side reaction in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, particularly in sequences containing Asp-Gly, Asp-Asn, and Asp-Cys motifs. This irreversible intramolecular cyclization leads to the formation of a succinimide ring, resulting in a mixture of α- and β-peptides and piperidide adducts, which complicates purification and reduces overall yield. The use of Fmoc-Asp(CSY)-OH, where CSY stands for cyanosulfurylide, offers a robust solution to this long-standing problem. The CSY group masks the side-chain carboxylate with a stable carbon-carbon bond, effectively preventing aspartimide formation under the basic conditions of Fmoc deprotection.[1][2][3] This protecting group is stable throughout standard SPPS cycles and can be selectively removed post-synthesis under mild oxidative conditions.[1][3] Furthermore, the polar nature of the CSY group can enhance the solubility of growing peptide chains, mitigating aggregation issues often encountered with difficult sequences.
These application notes provide a comprehensive guide for the successful incorporation of this compound into a peptide chain, including detailed experimental protocols and comparative data.
Data Presentation
The primary advantage of utilizing this compound is the significant reduction or complete suppression of aspartimide formation. The following table summarizes comparative data from studies on model peptides, highlighting the effectiveness of the CSY protecting group versus the standard tert-butyl (OtBu) group.
| Peptide Sequence | Asp Protecting Group | Aspartimide Formation (%) | Piperidide Adducts (%) | Reference |
| H-FDGLA-OH | OtBu | High | Detected | |
| H-FDGLA-OH | CSY | 0 | 0 | |
| Teduglutide (contains Asp-Gly and Asp-Asn) | OtBu | Significant | Not specified | |
| Teduglutide (contains Asp-Gly and Asp-Asn) | CSY | 0 | 0 | |
| LDLa (contains multiple Asp-Cys motifs) | OtBu | Synthesis failed | - | |
| LDLa (contains multiple Asp-Cys motifs) | CSY | 0 | 0 |
Experimental Protocols
Synthesis of this compound
For researchers opting to synthesize the building block in-house, a two-step procedure starting from commercially available Fmoc-Asp(OH)-OtBu is employed.
-
Step 1: Formation of Fmoc-Asp(CSY)-OtBu: The sulfonium salt is generated from bromoacetonitrile and dimethyl sulfide. This is then coupled to Fmoc-Asp(OH)-OtBu using propanephosphonic acid anhydride (T3P) and N,N-Diisopropylethylamine (DIPEA) to yield Fmoc-Asp(CSY)-OtBu. Alternatively, HBTU can be used as the coupling agent.
-
Step 2: Removal of the tert-Butyl Group: The tert-butyl ester is cleaved using formic acid to yield the final product, this compound, which can be purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the steps for incorporating this compound into a peptide chain using a standard automated or manual SPPS workflow.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide, Trityl-PS)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HCTU, HBTU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
Prepare the activation solution: Dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HCTU, 3.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, coupling can be performed at elevated temperatures (e.g., up to 90°C), as the CSY group is stable under these conditions. However, Fmoc deprotection should be carried out at room temperature to avoid potential side reactions at elevated temperatures.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
Cleavage from Resin and Global Deprotection
-
After completion of the synthesis, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. Note that the CSY group is stable to TFA.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Deprotection of the CSY Group
The final step is the oxidative removal of the CSY protecting group to reveal the aspartic acid side-chain carboxylate.
Materials:
-
Crude peptide containing Asp(CSY)
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5 or acidic saline solution, pH 3)
-
N-chlorosuccinimide (NCS)
-
Scavenger (e.g., methionine)
Procedure:
-
Dissolve the crude peptide in a mixture of aqueous buffer and ACN.
-
Add a stock solution of NCS (1.2 to 2.2 equivalents per CSY group) portion-wise to the peptide solution.
-
Monitor the reaction progress by HPLC and Mass Spectrometry. The deprotection is typically complete within minutes.
-
Once the reaction is complete, quench any excess NCS by adding a scavenger such as methionine.
-
Purify the final peptide using preparative HPLC.
Visualizations
Caption: SPPS workflow for this compound incorporation.
Caption: Prevention of aspartimide formation using the CSY group.
References
Application Notes: On-Resin vs. In-Solution Cleavage of the 2-Chlorobenzyloxycarbonyl (CSY) Protecting Group
Abstract
The 2-chlorobenzyloxycarbonyl (2-Cl-Z or CSY) group is a critical side-chain protection for lysine in Boc-based solid-phase peptide synthesis (SPPS). Its removal is a crucial final step that can be performed either while the peptide is still attached to the solid support (on-resin) or after the peptide has been cleaved and is in solution (in-solution). This document provides a detailed comparison of these two methodologies, including experimental protocols, quantitative considerations, and decision-making workflows to guide researchers in selecting the optimal strategy for their specific application.
Introduction
The CSY protecting group, a variant of the benzyloxycarbonyl (Cbz or Z) group, is designed to be stable to the mildly acidic conditions used for the repetitive Nα-Boc deprotection (e.g., Trifluoroacetic Acid in Dichloromethane) during SPPS. Its ultimate removal requires more stringent conditions. The choice between on-resin and in-solution cleavage depends on several factors, including the overall synthetic strategy, the nature of the peptide sequence, the presence of other sensitive functional groups, and the available laboratory equipment.
-
On-Resin Cleavage: This is the most common approach in Boc-SPPS. The CSY group is removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail.[1][2] This method is efficient, consolidating two steps into one.
-
In-Solution Cleavage: This strategy involves first cleaving the peptide from the resin while keeping the side-chain protecting groups intact. The CSY group is then removed from the fully or partially protected peptide in solution, typically via catalytic hydrogenolysis.[1][2] This approach offers orthogonality and milder deprotection conditions, which can be advantageous for sensitive sequences.
Comparative Analysis
The selection of a cleavage strategy is a trade-off between procedural simplicity, reagent handling, and the chemical properties of the target peptide.
| Feature | On-Resin Cleavage | In-Solution Cleavage |
| Primary Method | Strong acidolysis (e.g., anhydrous HF, TFMSA) | Catalytic Transfer Hydrogenolysis |
| Typical Reagents | Anhydrous HF, TFMSA, or TMSOTf with scavengers (p-cresol, anisole, DMS) | 5-10% Pd on Carbon catalyst with a hydrogen donor (e.g., formic acid, ammonium formate) |
| Procedural Steps | Single step for cleavage and global deprotection. | Multi-step: 1. Cleave peptide from resin. 2. Purify protected peptide (optional). 3. Deprotect in solution. 4. Final purification. |
| Equipment | Requires specialized, corrosion-resistant apparatus (e.g., HF cleavage line). | Standard laboratory glassware for hydrogenation. |
| Safety Concerns | Use of highly toxic and corrosive acids (HF is extremely dangerous). | Handling of flammable catalysts (Pd/C) and solvents (methanol). |
| Compatibility | May cause side reactions (e.g., alkylation of Tyr, Trp; aspartimide formation) if scavengers are not optimized. | Orthogonal to many acid-labile groups. Sensitive to sulfur-containing residues (catalyst poisoning) and reducible groups (e.g., alkynes). |
| Typical Yield | Generally high, but can be sequence-dependent and affected by side reactions. | Often high and clean, but requires an additional cleavage step from the resin which has its own yield. |
| Purity of Crude | Can be lower due to side products from strong acid exposure. | Often higher due to milder, more specific reaction conditions. |
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for choosing the appropriate CSY cleavage strategy.
Caption: Decision workflow for CSY cleavage method selection.
Experimental Protocols
Protocol 1: On-Resin Cleavage and Deprotection via Anhydrous HF
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the CSY and other side-chain protecting groups using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed in a dedicated, specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE).
Materials:
-
Peptide-resin (dried under high vacuum over KOH)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: p-cresol, dimethyl sulfide (DMS), or anisole
-
Stirring bar
-
HF cleavage apparatus
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Extraction/precipitation vessels
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 1.0 g) and a magnetic stir bar into the HF apparatus reaction vessel.
-
Add Scavengers: Add the appropriate scavenger cocktail to the reaction vessel. A common mixture is p-cresol and DMS. For 1 g of resin, use approximately 1.0 mL of scavenger (e.g., 0.5 mL p-cresol and 0.5 mL DMS).
-
Apparatus Assembly: Securely assemble the HF cleavage apparatus according to the manufacturer's instructions.
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath to approximately -78 °C.
-
HF Distillation: Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Reaction: Transfer the reaction vessel to an ice-water bath to raise the temperature to 0 °C. Stir the mixture for 1-2 hours at 0 °C. Cleavage of the Lys(CSY) group can be slower than other groups, so a full 2-hour reaction at 0-5 °C may be required for complete removal.
-
HF Removal: After the reaction is complete, remove the HF by vacuum evaporation according to the apparatus protocol. The evaporated HF must be captured in a chemical trap (e.g., calcium oxide).
-
Peptide Precipitation: Once the HF is removed, wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extraction: Extract the cleaved peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Isolation: Precipitate the crude peptide from the extraction solvent by adding a large volume of cold diethyl ether. Collect the precipitate by centrifugation or filtration, wash with more cold ether, and dry under vacuum.
Protocol 2: In-Solution Cleavage via Catalytic Transfer Hydrogenolysis
This protocol is performed on a protected peptide that has already been cleaved from the resin (e.g., from a hyper-acid-labile resin like 2-chlorotrityl chloride resin).
Materials:
-
CSY-protected peptide
-
Methanol (MeOH)
-
Formic Acid (HCOOH)
-
Palladium on carbon catalyst (5% or 10% Pd/C)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., syringe filter with Celite or a fine fritted funnel)
Procedure:
-
Dissolution: Dissolve the CSY-protected peptide in a suitable solvent. A common system is 10% formic acid in methanol.
-
Catalyst Addition: To the peptide solution, add the Pd/C catalyst. A typical loading is to use a mass of catalyst equal to the mass of the peptide.
-
Reaction Initiation: Gently warm the mixture until gas evolution (CO2 from the decomposition of formic acid) is observed.
-
Reaction Maintenance: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Mass Spectrometry, to confirm the disappearance of the starting material. Ensure the mixture remains acidic; add more formic acid if necessary.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a membrane filter (e.g., 0.45 µm PTFE) to completely remove the palladium catalyst. Wash the filter pad with fresh solvent (MeOH) to recover any adsorbed product.
-
Peptide Isolation: Combine the filtrates and evaporate the solvent in vacuo to obtain the crude deprotected peptide. The product can then be purified by standard methods like RP-HPLC.
Workflow and Process Visualization
The following diagram outlines the key stages of each cleavage pathway.
Caption: Comparative workflows for on-resin and in-solution cleavage.
References
Application Notes and Protocols for Fmoc-Asp(CSY)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), leading to impurities that are often difficult to separate from the target peptide.[1] This side reaction is particularly prevalent in sequences containing aspartic acid, especially Asp-Gly motifs.[2] The use of Fmoc-Asp(CSY)-OH, where the aspartic acid side chain is protected by a cyanosulfurylide (CSY) group, offers a robust solution to completely suppress aspartimide formation.[3] The CSY group masks the side-chain carboxylic acid via a stable C-C bond, which is resistant to the basic conditions used for Fmoc deprotection. These application notes provide a comprehensive overview of the compatibility of this compound with various coupling reagents and detailed protocols for its use in SPPS.
Core Principles and Advantages of this compound
The CSY protecting group is a zwitterionic species that offers several advantages in SPPS:
-
Complete Suppression of Aspartimide Formation: The CSY group is stable to the nucleophilic attack that initiates aspartimide formation, which is a common side reaction with standard Asp(OtBu) protection.
-
Enhanced Solubility: The polar nature of the CSY group can improve the solubility of the protected amino acid and the growing peptide chain, potentially reducing on-resin aggregation.
-
Orthogonality: The CSY group is stable under the acidic conditions of final peptide cleavage from the resin (e.g., using trifluoroacetic acid - TFA) and the basic conditions for Fmoc-group removal (e.g., using piperidine). It is selectively cleaved using an electrophilic halogen source, such as N-chlorosuccinimide (NCS), under aqueous conditions.
Compatibility with Coupling Reagents
This compound is compatible with a wide range of common coupling reagents used in SPPS. The choice of coupling reagent can influence the efficiency of the coupling reaction, and for sterically hindered amino acids, more potent activators are generally recommended.
Table 1: Compatibility and Recommendations for Coupling Reagents with this compound
| Coupling Reagent Class | Examples | Compatibility with this compound | Recommendations and Notes |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | High | Often used with additives like HOBt or Oxyma to reduce racemization. DIC is common in automated SPPS as the urea byproduct is soluble. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | High | Highly efficient coupling reagents. Should be used with caution for phosphorylated amino acids. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High | These are among the most effective coupling reagents, especially for challenging couplings. HATU and COMU are particularly potent. COMU is a safer alternative as it does not contain the potentially explosive benzotriazole moiety. |
While the CSY group is generally stable, it is important to note that side reactions have been observed at elevated temperatures, particularly during the Fmoc-deprotection step with piperidine. Therefore, performing couplings and deprotections at room temperature is recommended. For syntheses requiring elevated temperatures, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal may be a better alternative to piperidine.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.
Materials
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)
-
N-chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIPS, water)
-
Diethyl ether, cold
Protocol 1: Standard Coupling of this compound
This protocol describes a single coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a recoupling step may be necessary.
-
Protocol 2: On-Resin Cleavage of the CSY Protecting Group
The CSY group is stable to TFA and must be cleaved in a separate step. While in-solution cleavage after purification of the CSY-protected peptide is often recommended for best results, on-resin cleavage is also possible.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Washing: Wash the resin thoroughly with DMF and then with DCM.
-
CSY Cleavage:
-
Prepare a solution of N-chlorosuccinimide (NCS) in an aqueous solvent system (e.g., CH3CN/water or DMSO/water with a small amount of acid like HCl).
-
Add the NCS solution to the resin (a stoichiometric amount is recommended, titration may be necessary).
-
Agitate the mixture at room temperature. Monitor the reaction progress by LC-MS analysis of a small cleaved sample. The reaction is typically rapid.
-
-
Washing:
-
Drain the cleavage solution.
-
Wash the resin thoroughly with the aqueous solvent system, followed by DMF and DCM.
-
Protocol 3: Final Peptide Cleavage and Deprotection
-
Resin Drying: Dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS.
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis incorporating this compound.
Caption: Simplified mechanism of base-catalyzed aspartimide formation in SPPS.
Conclusion
This compound is a highly effective derivative for preventing aspartimide formation during Fmoc-SPPS. Its compatibility with a wide range of standard coupling reagents makes it a valuable tool for the synthesis of complex peptides and proteins where aspartimide-related impurities are a concern. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can successfully incorporate this compound into their synthesis strategies to improve the purity and yield of their target peptides.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides with Asp-Gly Sequences using Fmoc-Asp(CSY)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the formation of aspartimide, a side reaction that occurs at aspartic acid residues. This issue is particularly pronounced in sequences containing an Asp-Gly motif, leading to impurities that are difficult to separate from the target peptide and can compromise the final yield and biological activity. The cyanosulfurylide (CSY) protecting group for the aspartic acid side chain, in the form of Fmoc-Asp(CSY)-OH, offers a robust solution to this long-standing problem.
The CSY group masks the carboxylic acid functionality with a carbon-carbon bond, which is stable under the basic conditions required for Fmoc deprotection, thereby completely suppressing aspartimide formation.[1] Furthermore, the polar nature of the CSY group enhances the solubility of the growing peptide chain, mitigating aggregation, another common hurdle in SPPS.[1] This protecting group can be chemoselectively removed under mild oxidative conditions at the final stage of the synthesis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of peptides containing the challenging Asp-Gly sequence.
Advantages of this compound
-
Complete Suppression of Aspartimide Formation: The CSY protecting group effectively prevents the base-catalyzed cyclization that leads to aspartimide formation, even in problematic Asp-Gly sequences.[1]
-
Enhanced Peptide Solubility: The inherent polarity of the CSY group improves the solubility of the peptide during synthesis, which can help to overcome aggregation issues.
-
Orthogonal Deprotection: The CSY group is stable to the standard acidic conditions used for final peptide cleavage from the resin and removal of other side-chain protecting groups. It is selectively cleaved using an electrophilic halogen source, such as N-chlorosuccinimide (NCS).
-
Compatibility with Standard SPPS: this compound can be readily incorporated into standard automated and manual Fmoc-SPPS protocols.
Data Presentation
Table 1: Comparison of Aspartimide Formation in a Model Peptide
| Aspartic Acid Derivative | Incubation Conditions | Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | 20% piperidine in DMF, 12 h, RT | High degree of aspartimide and piperidide products | |
| This compound | 20% piperidine in DMF, 12 h, RT | No aspartimide formation observed |
Table 2: Yields of this compound Synthesis
| Reaction Step | Product | Yield | Reference |
| Coupling of CSY salt to Fmoc-Asp-OtBu | Fmoc-Asp(CSY)-OtBu | 95% | |
| Removal of tert-butyl group | This compound | 88% | |
| Overall Yield | This compound | ~84% |
Experimental Protocols
Protocol 1: Synthesis of this compound Building Block
This protocol describes a multigram scale synthesis of this compound.
Materials:
-
Fmoc-Asp-OtBu
-
Bromoacetonitrile
-
Dimethyl sulfide
-
Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU
-
Formic acid
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
Synthesis of the Sulfonium Salt: Combine bromoacetonitrile and dimethyl sulfide to obtain the corresponding sulfonium salt.
-
In situ Generation of CSY Salt and Coupling:
-
In a suitable reaction vessel, combine the sulfonium salt, Fmoc-Asp-OtBu, and HBTU in DCM.
-
Add DIPEA and T3P to the mixture to generate the cyanosulfurylide (CSY) salt in situ and facilitate the coupling to Fmoc-Asp-OtBu.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
-
Upon completion, perform a standard aqueous workup to isolate the crude Fmoc-Asp(CSY)-OtBu. The product can be purified by crystallization to achieve high purity (95% yield).
-
-
Removal of the tert-Butyl Group:
-
Dissolve the purified Fmoc-Asp(CSY)-OtBu in formic acid.
-
Stir the reaction at room temperature and monitor for the complete removal of the t-Bu group.
-
After the reaction is complete, remove the formic acid under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to obtain the final product, this compound, as a powder (88% yield).
-
Caption: Synthesis of the this compound building block.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Asp-Gly Containing Peptides
This protocol outlines the general procedure for incorporating this compound into a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate solid support (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (or this compound) by pre-incubating with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
For this compound, a single coupling of 60 minutes with 2-3 equivalents is generally sufficient.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Microwave-Assisted SPPS: While this compound was initially developed for room temperature synthesis, it has been applied in microwave-assisted protocols. However, care must be taken as higher temperatures can potentially lead to side reactions. It is recommended to perform initial syntheses at room temperature to establish optimal conditions.
Caption: General workflow for Fmoc-SPPS with this compound.
Protocol 3: Cleavage from Resin and Final CSY Deprotection
This protocol details the final steps of obtaining the native peptide.
Materials:
-
Cleavage cocktail (e.g., TFA/H₂O/DODT 95:2.5:2.5)
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Water
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Peptide Cleavage from Resin:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2 hours at room temperature to cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
CSY Group Deprotection (In Solution):
-
Dissolve the crude CSY-protected peptide in a mixture of acetonitrile and water (e.g., 8:2), buffered to approximately pH 3.
-
Add a stock solution of N-chlorosuccinimide (NCS) in acetonitrile portion-wise. Typically, 1.2 equivalents of NCS per CSY group are sufficient.
-
Monitor the reaction by HPLC and/or mass spectrometry to ensure complete conversion. If the reaction is incomplete, additional NCS can be added.
-
Note: This oxidative deprotection is not compatible with unprotected methionine or cysteine residues.
-
-
Purification:
-
Once the CSY deprotection is complete, purify the final peptide by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Caption: Workflow for peptide cleavage and CSY deprotection.
Conclusion
The use of this compound represents a significant advancement in the synthesis of challenging peptides, particularly those containing the Asp-Gly sequence. By effectively eliminating the persistent problem of aspartimide formation, this building block enables the synthesis of purer peptides in higher yields. The straightforward integration into standard SPPS protocols and the orthogonal deprotection strategy make it a valuable tool for researchers and professionals in peptide chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-Asp(CSY)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), leading to impurities that are difficult to separate and reducing overall yield. The use of Fmoc-Asp(CSY)-OH, where CSY stands for cyanosulfurylide, offers a robust solution to this problem. The CSY group is a non-ester-based protecting group for the β-carboxyl function of aspartic acid. It effectively prevents aspartimide formation by masking the carboxylic acid with a stable C-C bond, which is resistant to the basic conditions used for Fmoc deprotection.[1][2] This protecting group is stable throughout standard SPPS cycles and can be selectively removed under mild oxidative conditions using reagents like N-chlorosuccinimide (NCS).[3][4] Furthermore, the polarity of the CSY group can enhance the solubility of growing peptide chains, mitigating on-resin aggregation.[4]
These application notes provide detailed protocols for the manual and automated synthesis of peptides containing this compound, a summary of quantitative data, and a discussion on its application in specialized peptide structures.
Data Presentation
| Parameter | Manual Synthesis | Automated Synthesis (Standard) | Automated Synthesis (Microwave-Assisted) |
| Coupling Reagents | HCTU, HATU, DIC/HOBt | HCTU, HATU, DIC/Oxyma | HCTU, HATU, DIC/Oxyma |
| Coupling Time | 60 - 120 minutes | 30 - 60 minutes | 5 - 15 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF | 20% Piperidine in DMF (can be shortened with microwave heating) |
| Overall Yield | Generally high, dependent on peptide length and sequence | High and reproducible | Very high, often superior for difficult sequences |
| Purity | High, with significant reduction in aspartimide-related impurities | High and consistent | Excellent, with minimal side products |
| Synthesis Time | Longer, requires manual intervention at each step | Faster, high throughput | Fastest method, significantly reduces overall synthesis time |
| CSY Deprotection | In-solution or on-resin with NCS | In-solution or on-resin with NCS | In-solution or on-resin with NCS |
| Relative Cost | Lower equipment cost, higher labor cost | Higher equipment cost, lower labor cost | Highest equipment cost, lowest labor cost for complex peptides |
Experimental Protocols
I. Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for the manual incorporation of this compound into a peptide sequence on a rink amide resin.
1. Resin Swelling:
-
Swell the rink amide resin in dimethylformamide (DMF) for at least 30 minutes in a fritted syringe or reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for an additional 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 60-120 minutes at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. CSY Group Deprotection (In-solution):
-
Dissolve the crude peptide in an aqueous solvent system (e.g., acetonitrile/water).
-
Add a solution of N-chlorosuccinimide (NCS) (1.2 equivalents per CSY group) dropwise while monitoring the reaction by LC-MS.
-
Once the deprotection is complete, purify the peptide by reverse-phase HPLC.
II. Automated Solid-Phase Peptide Synthesis
This protocol is a general guideline for automated peptide synthesizers. Specific parameters may need to be optimized based on the instrument and peptide sequence.
1. Resin Loading:
-
Load the appropriate resin into the reaction vessel of the automated synthesizer.
2. Synthesis Program:
-
Create a synthesis method that includes the following steps for each cycle:
-
Washes: DMF washes to remove residual reagents from the previous cycle.
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washes: Thorough DMF washes to remove piperidine.
-
Coupling: Delivery of the activated amino acid solution. For this compound, use a solution of the amino acid, a coupling agent like HCTU or HATU, and a base like DIPEA in DMF. A double coupling can be programmed for this residue to ensure high efficiency.
-
Washes: DMF washes to remove excess reagents.
-
3. Microwave-Assisted Automated Synthesis:
-
For microwave-assisted synthesizers, the coupling and deprotection steps can be significantly shortened by applying microwave energy.
-
A typical microwave-assisted coupling time for this compound is 5-10 minutes at a controlled temperature (e.g., 75°C).
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is cleaved, and the CSY group is deprotected as described in the manual synthesis protocol (steps 5 and 6).
Application in Lactam Bridge Formation
While this compound is highly effective at preventing aspartimide formation, its use in the synthesis of lactam-bridged peptides is not standard. The formation of a lactam bridge between an aspartic acid and a lysine residue requires an orthogonal protection strategy where the side chains of these two amino acids can be selectively deprotected on-resin without affecting other protecting groups.
The CSY group's deprotection with NCS is an oxidative process, which may not be compatible with other protecting groups commonly used in orthogonal schemes for lactam bridge formation (e.g., Alloc, Mtt). A more conventional approach involves using an acid-labile protecting group on Asp, such as Fmoc-Asp(O-2-PhiPr)-OH, in combination with a mildly acid-labile group on Lys, like Fmoc-Lys(Mtt)-OH.
General Protocol for On-Resin Lactam Bridge Formation (Asp-Lys):
-
Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
After assembling the linear peptide, selectively deprotect the Alloc and All groups using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.
-
Wash the resin thoroughly to remove the catalyst and scavenger.
-
Perform the on-resin cyclization (lactamization) by adding a coupling reagent such as HATU or HBTU with a base like DIPEA.
-
Monitor the cyclization reaction using a Kaiser test.
-
Once the cyclization is complete, cleave the peptide from the resin and perform global deprotection of the remaining side-chain protecting groups.
Visualizations
Caption: Workflow for manual solid-phase peptide synthesis incorporating this compound.
Caption: A single cycle in an automated solid-phase peptide synthesis protocol.
Caption: General workflow for on-resin lactam bridge formation between Asp and Lys.
References
Troubleshooting & Optimization
Troubleshooting incomplete cleavage of the CSY protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the cyanosulfurylide (CSY) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for CSY protecting group cleavage?
A1: The cleavage of the CSY protecting group is an oxidative process. It involves the use of an electrophilic halogenating agent, most commonly N-chlorosuccinimide (NCS), in an aqueous environment.[1][2] The reaction proceeds via a selective C-C bond cleavage to regenerate the carboxylic acid.[3][4]
Q2: Why is my CSY cleavage incomplete?
A2: Incomplete cleavage of the CSY group is a common issue that can arise from several factors. One of the primary reasons is the secondary structure of the peptide, which can render the CSY group inaccessible to the cleavage reagents.[1] Other factors include suboptimal solvent systems, insufficient amount of the oxidizing agent, or issues with the reaction conditions.
Q3: Can the CSY group be cleaved on-resin?
A3: While on-resin cleavage of the CSY group is possible, it can sometimes lead to side reactions like aspartimide formation, particularly if the conditions are not carefully optimized. Cleavage in solution after global deprotection of the peptide is often preferred to minimize these side reactions.
Q4: Are there any amino acids that are incompatible with the standard CSY cleavage conditions?
A4: Yes, the oxidative nature of the cleavage reaction using NCS is incompatible with methionine and unprotected cysteine residues, which are susceptible to oxidation.
Q5: What is the role of hexafluoroisopropanol (HFIP) in the cleavage reaction?
A5: HFIP is a fluorinated solvent known to disrupt secondary structures in peptides. Its inclusion in the cleavage cocktail helps to expose the CSY-protected aspartate side chains that might be buried within the peptide's structure, thus making them more accessible to the oxidizing agent and promoting complete cleavage.
Troubleshooting Guide for Incomplete CSY Cleavage
This guide addresses the primary issue of incomplete CSY group removal, leading to a lower than expected yield of the desired deprotected peptide.
Issue: Low yield of deprotected product due to incomplete CSY cleavage.
Incomplete CSY group cleavage can be attributed to several factors, ranging from the peptide sequence itself to the specific reaction conditions employed.
| Potential Cause | Recommended Solution |
| Peptide Aggregation or Folding | The secondary structure of the peptide may hide the CSY group, preventing the cleavage reagent from accessing it. |
| Optimize the solvent system: Incorporate structure-disrupting solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) into the cleavage cocktail. A common starting point is a mixture of water with 10% HFIP and 0.1% TFA. | |
| Insufficient Oxidizing Agent | An inadequate amount of N-chlorosuccinimide (NCS) will result in an incomplete reaction. |
| Optimize NCS stoichiometry: The amount of NCS should be calculated based on the number of CSY groups. A typical protocol uses 2.2 equivalents of NCS per CSY group. It is often beneficial to add the NCS in multiple portions (e.g., four portions of 0.55 equivalents over 20 minutes) to maintain an effective concentration throughout the reaction. In case of incomplete conversion, the procedure can be repeated with an appropriate amount of NCS. | |
| Suboptimal Reaction Conditions | The pH and composition of the reaction buffer can influence the efficiency of the cleavage. |
| Adjust the reaction buffer: The cleavage can be performed in various aqueous systems. An acidic environment, such as aqueous buffered NaOAc/AcOH (pH 4.5) or acidic saline (pH 3, 200 mM NaCl), has been shown to be effective. For aggregation-prone peptides, a system containing water with 10% HFIP and 0.1% TFA, with NCS dissolved in acetonitrile (ACN) with 0.1% TFA, has proven successful. | |
| Reaction Quenching | Premature quenching of the reaction can lead to incomplete cleavage. |
| Monitor the reaction: Before quenching, it is crucial to confirm the completion of the reaction by analytical methods such as HPLC and mass spectrometry. The reaction is typically fast, often completing within 5 minutes at 25°C. Once complete, the reaction can be quenched with a reducing agent like sodium ascorbate. |
Experimental Protocols
Optimized Protocol for CSY Cleavage of Aggregation-Prone Peptides
This protocol is adapted for peptides that exhibit poor solubility or tend to aggregate, leading to incomplete cleavage under standard conditions.
-
Peptide Dissolution: Dissolve the CSY-protected peptide in a solution of water containing 10% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 0.1% trifluoroacetic acid (TFA).
-
NCS Solution Preparation: Prepare a stock solution of N-chlorosuccinimide (NCS) in acetonitrile (ACN) containing 0.1% TFA.
-
NCS Addition: Add 0.55 equivalents of the NCS solution to the peptide solution four times over a period of 20 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC-MS to ensure complete cleavage.
-
Quenching: Once the reaction is complete, quench the excess NCS by adding a solution of sodium ascorbate.
-
Work-up: Dilute the reaction mixture with water containing 0.1% TFA and lyophilize to remove the HFIP and obtain the crude deprotected peptide.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting incomplete CSY cleavage.
Caption: Troubleshooting workflow for incomplete CSY cleavage.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing NCS concentration and reaction time for CSY deprotection
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing N-Chlorosuccinimide (NCS) concentration and reaction time for the deprotection of the Carboxysulfanylyl (CSY) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for NCS-mediated deprotection of the CSY group?
A1: The deprotection of the CSY group with NCS is proposed to occur through a multi-step mechanism. It begins with the electrophilic chlorination of the sulfur ylide by NCS. This is followed by hydration of the carbonyl group and subsequent elimination of a cyanohalogenylide species, which results in the release of the free carboxylic acid.[1][2][3]
Q2: What are the recommended initial concentrations of NCS and reaction times for CSY deprotection?
A2: As a starting point, it is recommended to use a stoichiometric amount of NCS, typically ranging from 1.1 to 1.5 equivalents per CSY group.[1] The reaction is generally very rapid, often reaching completion within 2 to 5 minutes at room temperature.[1] However, for more complex or aggregation-prone peptides, an excess of NCS (up to 2.2 equivalents) may be necessary, added in portions over a longer period, such as 20 minutes.
Q3: Can NCS cause side reactions with other amino acid residues?
A3: Yes, NCS is a potent oxidizing agent and can react with certain amino acid residues. It is known to be incompatible with methionine and tryptophan, as it can lead to oxidation of the thioether in methionine and cleavage of the tryptophanyl peptide bond. However, studies have shown that under carefully controlled conditions, CSY deprotection can be achieved in the presence of tryptophan and S-tert-butyl protected cysteine (Cys(StBu)) without significant side-product formation.
Q4: Is on-resin CSY deprotection with NCS feasible?
A4: On-resin deprotection of CSY with NCS is possible. A common protocol involves pre-swelling the resin in a suitable solvent like CH2Cl2, followed by incubation with NCS (e.g., 1.5 equivalents) in a solvent mixture such as DMF/H2O/HFIP (90:8:2) for a short duration, typically around 2 minutes. However, in-solution deprotection after cleavage from the resin is often preferred to minimize side reactions and avoid issues with peptide flexibility.
Troubleshooting Guide
Issue 1: Incomplete CSY Deprotection
-
Possible Cause: Insufficient NCS, poor peptide solubility, or peptide aggregation.
-
Troubleshooting Steps:
-
Increase NCS Equivalents: Gradually increase the amount of NCS, for instance, up to 2.2 equivalents per CSY group. It is often beneficial to add the NCS in multiple portions.
-
Modify Solvent System: If the peptide has poor solubility, consider altering the solvent composition. For aggregation-prone peptides, replacing acetonitrile (ACN) with dimethylformamide (DMF) as the solvent for the NCS solution may improve results. The addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the reaction mixture (e.g., DMF/H2O/HFIP 90:8:2) can also enhance solubility and reduce aggregation.
-
Monitor Reaction Progress: Closely monitor the reaction progress by analytical HPLC and/or LC-MS to determine the point of full conversion.
-
Issue 2: Formation of By-products
-
Possible Cause: Oxidation of sensitive amino acid residues by excess NCS or prolonged reaction times.
-
Troubleshooting Steps:
-
Titrate with NCS: Instead of adding a large excess at once, titrate the peptide solution with a stock solution of NCS until analytical HPLC or LC-MS indicates complete conversion of the starting material.
-
Quench the Reaction: Once the deprotection is complete, quench any remaining NCS to prevent unwanted side reactions. This can be achieved by adding a quenching agent like sodium ascorbate.
-
Optimize pH: Perform the deprotection under acidic conditions (e.g., in the presence of 0.1% TFA or in an acetate buffer at pH 4.5) to potentially minimize certain side reactions.
-
Issue 3: Aspartimide Formation During Deprotection
-
Possible Cause: Although the CSY group is designed to prevent aspartimide formation during peptide synthesis, the deprotection conditions themselves can sometimes induce this side reaction, particularly on-resin.
-
Troubleshooting Steps:
-
In-Solution Deprotection: Perform the CSY deprotection in solution after the peptide has been cleaved from the resin. The increased flexibility of the peptide in solution can disfavor the cyclization reaction that leads to aspartimide formation.
-
Aqueous/Acidic Conditions: Utilize aqueous and slightly acidic solvent systems for the deprotection, such as CH3CN/H2O with 0.1% TFA, which have been shown to be highly selective and prevent aspartimide formation. The inclusion of HFIP can also be beneficial in suppressing this side reaction.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| NCS Equivalents (per CSY group) | 1.1 - 2.2 | Start with stoichiometric amounts and increase if deprotection is incomplete. For difficult sequences, adding in portions is recommended. | |
| Reaction Time | 2 - 20 minutes | The reaction is typically very fast. Monitor closely to avoid prolonged exposure to NCS. | |
| Temperature | Room Temperature (25 °C) |
Experimental Protocols
Protocol 1: In-Solution CSY Deprotection
-
Dissolve the CSY-protected peptide in a suitable solvent system. Common systems include:
-
H2O/CH3CN (8:2) with 400 mM NaCl at pH 3.0.
-
ACN and acetate buffer pH 4.5.
-
Water with 10% HFIP and 0.1% TFA.
-
-
Prepare a stock solution of NCS in an appropriate solvent (e.g., CH3CN or DMF).
-
Add the NCS solution to the peptide solution. For sensitive peptides, it is recommended to titrate the NCS solution in portions, monitoring the reaction by analytical HPLC or LC-MS.
-
Allow the reaction to proceed at room temperature for 2-5 minutes, or until completion is confirmed. For more challenging deprotections, the reaction time may be extended up to 20 minutes with portion-wise addition of NCS.
-
(Optional but recommended) Quench the reaction by adding a solution of a reducing agent like sodium ascorbate.
-
Proceed with purification of the deprotected peptide, typically by preparative HPLC.
Protocol 2: On-Resin CSY Deprotection
-
Swell the peptide-bound resin in a solvent such as CH2Cl2.
-
Replace the solvent with the deprotection cocktail, for example, DMF/H2O/HFIP (90:8:2).
-
Add NCS (approximately 1.5 equivalents per CSY group) to the resin suspension.
-
Incubate the mixture for a short period, for instance, 2 minutes.
-
Wash the resin thoroughly to remove reagents.
-
If incomplete conversion is observed by a test cleavage, the deprotection procedure can be repeated.
-
Cleave the peptide from the resin using standard global deprotection procedures (e.g., TFA-mediated).
Visualizations
Caption: Proposed mechanism for the NCS-mediated deprotection of a CSY-protected carboxylic acid.
Caption: A troubleshooting workflow for optimizing NCS-mediated CSY deprotection experiments.
References
Preventing decomposition of Fmoc-Asp(CSY)-OH during Fmoc deprotection
Welcome to the Technical Support Center for Fmoc-Asp(CSY)-OH. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during the critical Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected by a cyanosulfurylide (CSY) group, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] It is utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to prevent the formation of aspartimide, a common and problematic side reaction that occurs with standard aspartic acid derivatives.[1][3]
Q2: What is aspartimide formation and why is it detrimental?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, particularly under the basic conditions of Fmoc deprotection (e.g., using piperidine). The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring known as an aspartimide. This side reaction is problematic because the aspartimide ring can be opened by nucleophiles to form a mixture of α- and β-aspartyl peptides, and the chiral center of the aspartic acid can racemize. These byproducts are often difficult to separate from the desired peptide, leading to reduced yield and purity.
Q3: How does the CSY protecting group prevent aspartimide formation?
The cyanosulfurylide (CSY) group masks the side-chain carboxylic acid of aspartic acid with a stable carbon-carbon bond instead of the more labile ester bond found in traditional protecting groups like OtBu. This C-C bond is not susceptible to nucleophilic attack by the backbone amide under the basic conditions of Fmoc deprotection, thus completely suppressing the initial cyclization step of aspartimide formation at room temperature.
Q4: Can this compound decompose during Fmoc deprotection?
While the CSY group is very effective at preventing aspartimide formation at room temperature, decomposition can occur under certain conditions, particularly at elevated temperatures. For instance, during microwave-assisted SPPS where deprotection steps are often heated, the CSY group can become unstable in the presence of piperidine, leading to aspartimide formation and other byproducts.
Q5: What are the recommended conditions for Fmoc deprotection of peptides containing Asp(CSY)?
To prevent decomposition, it is crucial to perform the Fmoc deprotection of Asp(CSY)-containing peptides at room temperature. If using microwave-assisted synthesis for coupling steps, the resin should be cooled to room temperature before adding the Fmoc deprotection solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Aspartimide-related impurities observed in the crude peptide. | Elevated temperatures during Fmoc deprotection with piperidine. | Perform Fmoc deprotection at room temperature. For microwave-assisted synthesis, ensure the resin is cooled before the deprotection step. |
| Incomplete Fmoc deprotection. | Insufficient deprotection time or reagent concentration. Aggregation of the peptide on the resin. | Increase the deprotection time or perform a second deprotection cycle. Consider using a stronger deprotection cocktail if aggregation is suspected. |
| Formation of piperidine adducts. | Nucleophilic attack of piperidine on the aspartimide intermediate. | This is less of a concern with CSY protection at room temperature. If observed, it indicates CSY group failure, likely due to elevated temperatures. Adhere strictly to room temperature deprotection. |
| Low yield of the final peptide. | Multiple side reactions, including decomposition of Asp(CSY). | Optimize deprotection conditions as described above. Ensure complete coupling at each step. The polar nature of the CSY group can improve solubility and may help in synthesizing difficult sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection at Room Temperature
This protocol is recommended for all syntheses involving this compound to prevent its decomposition.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the resin at room temperature for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for another 5-10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.
Protocol 2: Fmoc Deprotection in Microwave-Assisted SPPS
This protocol is adapted for users of automated microwave peptide synthesizers to minimize the risk of Asp(CSY) decomposition.
-
Cooling Step: After the microwave-assisted coupling step, incorporate a cooling step in the protocol. Wash the resin with DMF at room temperature until the resin bed has cooled to ambient temperature.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the cooled resin.
-
Reaction: Perform the deprotection reaction at room temperature without microwave irradiation for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat the deprotection step with fresh reagent at room temperature.
-
Washing: Thoroughly wash the resin with DMF.
Visual Guides
Mechanism of Aspartimide Formation
Caption: Base-catalyzed aspartimide formation pathway during Fmoc deprotection.
Protective Role of the CSY Group
Caption: The CSY group's stable C-C bond prevents the initial step of aspartimide formation.
Recommended Experimental Workflow for Asp(CSY)
Caption: Recommended workflow for SPPS cycles involving this compound.
References
Strategies to avoid by-product formation during CSY cleavage
Welcome to the technical support center for troubleshooting CSY (cyanosulfurylide) cleavage. This guide is designed for researchers, scientists, and drug development professionals to help navigate and resolve common issues encountered during the removal of the CSY protecting group from aspartic acid residues in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the CSY protecting group and why is it used?
A1: The CSY (cyanosulfurylide) group is a protecting group for the side-chain carboxylic acid of aspartic acid (Asp). Its primary advantage is the prevention of aspartimide formation, a common and problematic side reaction during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Unlike traditional ester-based protecting groups, the CSY group masks the carboxylate via a stable carbon-carbon bond, which is resistant to the conditions used in SPPS.[1]
Q2: How is the CSY group typically cleaved?
A2: The CSY group is removed after the peptide has been cleaved from the solid support. The cleavage is an oxidative process most effectively carried out using N-chlorosuccinimide (NCS) as the reagent.[1][2]
Q3: What are the most common by-products observed during CSY cleavage?
A3: The most frequently encountered issue is not the formation of a distinct by-product, but rather the incomplete cleavage of the CSY group, resulting in a mix of the desired peptide and the CSY-protected peptide. Another significant concern is the oxidation of sensitive amino acid residues within the peptide sequence, such as methionine and cysteine, by the NCS reagent.
Q4: Why might a standard CSY cleavage protocol fail?
A4: Standard cleavage protocols, which typically use NCS in an aqueous buffer with acetonitrile, can be inefficient for peptides that are prone to aggregation or that possess residual secondary structures. In such cases, the CSY-protected aspartic acid side chains may become buried within the folded peptide structure, making them inaccessible to the NCS reagent in the cleavage cocktail.
Q5: Are there specific peptide sequences that are more problematic for CSY cleavage?
A5: Peptides with a high propensity to form secondary structures, such as β-sheets, or those that are known to aggregate in solution are more likely to present challenges during CSY cleavage. Additionally, peptides containing methionine or unprotected cysteine are incompatible with the standard oxidative cleavage conditions, as these residues are easily oxidized by NCS.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the CSY cleavage process.
Problem 1: Incomplete Cleavage of the CSY Group
-
Symptom: HPLC or Mass Spectrometry analysis shows a significant peak corresponding to the mass of the CSY-protected peptide alongside the desired product.
-
Root Cause: The CSY group is not fully accessible to the NCS reagent, often due to peptide aggregation or the formation of secondary structures in the cleavage solution.
-
Solution: Optimize the cleavage cocktail by incorporating a structure-disrupting solvent. Hexafluoroisopropanol (HFIP) has been shown to be highly effective. HFIP helps to denature the peptide, exposing the CSY group for efficient cleavage. Refer to the Optimized Experimental Protocol below.
Problem 2: Formation of Oxidized By-products
-
Symptom: Mass Spectrometry analysis reveals peaks corresponding to the desired peptide plus 16 Da or 32 Da, indicative of methionine sulfoxide or sulfone formation, respectively. Cysteine residues can also be oxidized.
-
Root Cause: N-chlorosuccinimide is a potent oxidizing agent and can react with susceptible amino acid residues in the peptide sequence.
-
Solution: The CSY cleavage method is generally not recommended for peptides containing methionine or unprotected cysteine. If these residues are present, alternative protective strategies for aspartic acid that do not require oxidative cleavage should be considered during peptide design and synthesis.
Data on CSY Cleavage Conditions
The following table summarizes the results from a study screening different solvent systems for the cleavage of a CSY-protected peptide using NCS. The data clearly indicates the superiority of cocktails containing HFIP.
| Cleavage Cocktail Composition | Result of Cleavage |
| Acetonitrile, Acetate Buffer pH 4.5 (Standard Condition) | Incomplete cleavage, significant starting material remaining |
| HFIP, Acetonitrile + 0.1% TFA, Water + 0.1% TFA | Complete and clean cleavage to the desired product |
| DMF, HFIP, Water + 0.1% TFA | Complete cleavage |
| DMF, HFIP, TFE, Water + 0.1% TFA | Complete cleavage |
| HFIP, TFE, Acetonitrile + 0.1% TFA, Water + 0.1% TFA | Complete cleavage |
| Methanol + 0.1% TFA, Water + 0.1% TFA | Incomplete cleavage |
| Guanidine HCl, Acetonitrile + 0.1% TFA, Water + 0.1% TFA | Incomplete cleavage |
| Guanidine HCl, TFE, Acetonitrile + 0.1% TFA, Water + 0.1% TFA | Incomplete cleavage |
Data adapted from supplementary information in The Royal Society of Chemistry, 2022.
Experimental Protocols
Standard CSY Cleavage Protocol (for non-aggregating peptides)
-
Peptide Preparation: Following solid-phase synthesis, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) and precipitate with cold diethyl ether. Lyophilize the crude peptide.
-
Cleavage Reaction Setup: Dissolve the crude, CSY-protected peptide in a 1:1 mixture of acetonitrile and aqueous acetate buffer (pH 4.5).
-
NCS Addition: Add N-chlorosuccinimide (NCS) to the peptide solution. A typical molar excess is 2.2 equivalents of NCS per CSY group.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the cleavage by HPLC and/or Mass Spectrometry.
-
Purification: Once the reaction is complete, purify the desired peptide from the reaction mixture using preparative HPLC.
Optimized CSY Cleavage Protocol (for aggregation-prone peptides)
-
Peptide Preparation: Prepare the crude, lyophilized CSY-protected peptide as described in the standard protocol.
-
Optimized Cleavage Cocktail: Prepare a cleavage cocktail consisting of HFIP, Acetonitrile with 0.1% TFA, and Water with 0.1% TFA. A common ratio is a 1:1:1 mixture of these components.
-
Cleavage Reaction Setup: Dissolve the crude peptide in the optimized cleavage cocktail. The inclusion of HFIP should help to fully solvate and denature the peptide.
-
NCS Addition: Add N-chlorosuccinimide (2.2 equivalents per CSY group) to the solution.
-
Reaction and Monitoring: Let the reaction proceed at room temperature, monitoring its completion by HPLC and Mass Spectrometry. The optimized conditions often lead to rapid and complete cleavage.
-
Purification: Purify the final peptide using preparative HPLC.
Visual Guides
Logical Workflow for Troubleshooting CSY Cleavage
References
Impact of solvent choice on the efficiency of CSY group removal
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the efficiency of Carbonsulfenyl (CSY) group removal. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent used for the removal of the CSY protecting group?
A1: The most common and effective reagent for the cleavage of the CSY group is N-chlorosuccinimide (NCS) under oxidative conditions.[1][2]
Q2: Why is the choice of solvent critical for efficient CSY group removal?
A2: The solvent system is crucial as it affects the solubility of the CSY-protected peptide and the accessibility of the CSY group to the deprotection reagent.[1][2] For aggregation-prone peptides, an inappropriate solvent can lead to incomplete deprotection and the formation of by-products.[3] The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can induce structural changes in the peptide, which may be necessary to expose the CSY group for efficient removal.
Q3: Can the CSY group be removed on-resin?
A3: While on-resin removal is possible, it can sometimes lead to a significant amount of aspartimide formation. Therefore, in-solution deprotection after cleavage from the resin is often recommended, especially for longer peptides and proteins.
Q4: Are there any amino acid residues that are incompatible with the standard CSY deprotection conditions?
A4: Yes, the oxidative conditions required for CSY removal are incompatible with methionine and some common cysteine protecting groups. However, tryptophan and StBu-protected cysteine residues have been shown to be stable under these conditions.
Troubleshooting Guide
Issue 1: Incomplete removal of the CSY group.
-
Question: I am observing incomplete deprotection of the CSY group in my peptide. What could be the cause and how can I resolve it?
-
Answer: Incomplete removal is often due to poor accessibility of the CSY group, which can be buried within the folded or aggregated peptide structure.
-
Troubleshooting Steps:
-
Modify the Solvent System: The standard protocol using acetonitrile (ACN) and an aqueous acetate buffer (pH 4.5) may not be optimal for all peptides.
-
Introduce a Structure-Inducing Solvent: Consider using a solvent system containing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). A recommended mixture is water with 10% HFIP and 0.1% TFA for dissolving the peptide, and ACN with 0.1% TFA for dissolving the NCS. HFIP can help to disrupt secondary structures and improve the accessibility of the CSY group.
-
Optimize NCS Equivalents: Ensure you are using a sufficient excess of NCS. Typically, 1.1 to 2.2 equivalents of NCS per CSY group are used. The NCS is often added in multiple portions over a short period.
-
-
Issue 2: Peptide aggregation during deprotection.
-
Question: My peptide is aggregating in the deprotection solution, leading to poor yields. What can I do to prevent this?
-
Answer: Peptide aggregation is a common issue, especially for hydrophobic or aggregation-prone sequences. The choice of solvent plays a major role in preventing this.
-
Troubleshooting Steps:
-
Alter the NCS Solvent: If aggregation occurs in the recommended HFIP/ACN/water system, try replacing acetonitrile (ACN) with N,N-dimethylformamide (DMF) as the solvent for NCS.
-
Adjust Peptide Concentration: Lowering the concentration of the peptide in the reaction mixture can sometimes mitigate aggregation.
-
Screen Different Solvent Systems: For particularly difficult cases, a broader screening of aqueous/organic solvent mixtures may be necessary.
-
-
Issue 3: Formation of by-products during deprotection.
-
Question: I am observing significant by-product formation during the CSY removal step. How can I minimize this?
-
Answer: By-product formation can arise from incomplete reaction or side reactions under the deprotection conditions.
-
Troubleshooting Steps:
-
Optimize Solvent Composition: As with incomplete removal, the solvent system is a key factor. The use of HFIP-containing solvent systems has been shown to reduce by-product formation for certain peptides compared to the standard ACN/acetate buffer method.
-
Control Reaction Time and Temperature: The deprotection reaction is typically rapid, often completing within minutes at room temperature. Prolonged reaction times may increase the chance of side reactions.
-
Quench the Reaction: After the reaction is complete, quench any excess NCS with a reducing agent like sodium ascorbate to prevent unwanted side reactions.
-
-
Quantitative Data on Solvent System Efficiency
| Peptide Type/Name | Solvent System | Oxidant | Yield | Reference |
| Aggregation-prone peptides | Water with 10% HFIP and 0.1% TFA (for peptide); ACN with 0.1% TFA (for NCS) | NCS | Successful deprotection | |
| Aggregation-prone peptide (Peptide 2) | Water with 10% HFIP and 0.1% TFA (for peptide); DMF (for NCS) | NCS | Successful deprotection | |
| Peptides 1 to 3 | ACN, acetate buffer pH 4.5 | NCS | Incomplete removal and by-products | |
| Teduglutide(CSY) | Aqueous buffered NaOAc/AcOH (pH 4.5) or acidic saline (pH 3, 200 mM NaCl) | NCS | 27% (overall two steps) | |
| LDLa(StBu/CSY) | NCS in CH3CN titrated to the peptide solution | NCS | 75% |
Experimental Protocols
Protocol 1: General Procedure for CSY Deprotection of Aggregation-Prone Peptides
This protocol is adapted for peptides that may be prone to aggregation or require a structure-inducing solvent for efficient deprotection.
-
Dissolve the CSY-protected peptide in a mixture of water containing 10% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 0.1% trifluoroacetic acid (TFA).
-
Separately, dissolve N-chlorosuccinimide (NCS) (2.2 equivalents with respect to the total amount of CSY groups) in acetonitrile (ACN) containing 0.1% TFA.
-
Add the NCS solution to the peptide solution in four equal portions over a period of 20 minutes at room temperature.
-
After the additions are complete, quench the reaction by adding a solution of sodium ascorbate.
-
Dilute the reaction mixture with water containing 0.1% TFA.
-
Lyophilize the solution to remove the HFIP.
-
Purify the deprotected peptide by HPLC.
Modification for Aggregating Peptides: If the peptide aggregates, replace acetonitrile (ACN) with N,N-dimethylformamide (DMF) as the solvent for NCS in step 2. Note that if DMF is used, lyophilization may not be feasible, and the reaction mixture may need to be directly purified by HPLC.
Protocol 2: CSY Deprotection in Aqueous Buffered Systems
This protocol is suitable for peptides that are soluble and stable in aqueous buffers.
-
Dissolve the purified CSY-protected peptide in either an aqueous buffered sodium acetate/acetic acid solution (pH 4.5) or acidic saline (pH 3, 200 mM NaCl). Up to 35% acetonitrile (CH3CN) can be included to aid solubility.
-
Add a stoichiometric amount of NCS (1.1 to 1.2 equivalents for each CSY group) to the peptide solution. The reaction is typically complete within 5 minutes at 25 °C.
-
Monitor the reaction progress by HPLC and mass spectrometry.
-
Upon completion, the deprotected peptide can be purified by preparative HPLC.
Visualizations
Caption: Troubleshooting workflow for common issues in CSY group removal.
Caption: General experimental workflow for in-solution CSY group deprotection.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
- 2. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Managing aggregation of peptides containing Fmoc-Asp(CSY)-OH during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on sequences containing the aspartic acid derivative Fmoc-Asp(CSY)-OH .
Understanding this compound
This compound is a specialized aspartic acid building block where the side-chain carboxylic acid is protected by a cyanosulfurylide (CSY) group.[1] The primary purpose of the CSY group is to completely suppress the formation of aspartimide, a common and problematic side reaction in Fmoc-based SPPS.[1][2][3] An advantageous secondary characteristic is the polarity of the CSY group, which can enhance the solubility of the growing peptide chain, potentially aiding in the disruption of aggregates. However, severe aggregation, driven by intermolecular hydrogen bonding of the peptide backbone, often requires additional strategic intervention.
This guide addresses the primary challenge of backbone aggregation, which can occur regardless of the side-chain protecting group used.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of on-resin peptide aggregation?
A: Key indicators of aggregation include:
-
Poor Resin Swelling: The peptide-resin matrix shrinks or fails to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps become sluggish or fail to reach completion. This leads to an increase in deletion sequences.
-
Unreliable Test Results: Standard amine tests, like the Kaiser or TNBS test, may yield false negatives because the aggregated peptide chains physically block access to the N-terminus.
-
Altered Deprotection Profile: In continuous-flow synthesizers, the UV profile of the Fmoc deprotection step may appear flattened and broadened.
Q2: My synthesis involves an Asp-Gly sequence using this compound. What is the primary benefit of this reagent?
A: The Asp-Gly sequence is notoriously prone to aspartimide formation. The CSY protecting group was specifically designed to prevent this side reaction by masking the side-chain carboxylate with a stable C-C bond, which is not susceptible to cyclization under the basic conditions of Fmoc deprotection. While traditional Fmoc-Asp(OtBu)-OH can lead to significant aspartimide-related impurities in such sequences, this compound completely suppresses this pathway.
Q3: Can using this compound alone solve all aggregation problems?
A: Not necessarily. While the polar CSY group can improve peptide solubility, it does not prevent aggregation driven by strong intermolecular backbone interactions (e.g., β-sheet formation), which is common in many "difficult sequences". If you observe the signs of aggregation mentioned in Q1, you will need to employ additional strategies to disrupt these secondary structures.
Q4: What are the main categories of strategies to combat on-resin aggregation?
A: The primary strategies fall into three categories:
-
Modification of Synthesis Conditions: Altering the chemical environment to disrupt aggregation (e.g., changing solvents, adding salts, increasing temperature).
-
Backbone Modification: Incorporating "structure-breaking" residues like pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide sequence.
-
Solid Support Optimization: Using resins with better swelling properties or a lower loading capacity to reduce interchain interactions.
Troubleshooting Guide
If you suspect on-resin aggregation, follow this workflow to diagnose and resolve the issue.
Data on Aggregation Management Strategies
The following table summarizes quantitative data on the effectiveness of various anti-aggregation techniques reported in literature.
| Strategy | Peptide Sequence / Model | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
| Solvent Choice | Hydrophobic Transmembrane Peptide (34-mer) | 100% DMF | 4% Crude Yield | 80% NMP / 20% DMSO | 12% Crude Yield | |
| Microwave SPPS | A-beta 1-42 (Difficult Sequence) | Conventional RT Synthesis | Low Purity / Long Synthesis Time | Microwave-Assisted (75-90°C) | 68% Crude Purity in < 4 hours | |
| Elevated Temp. | Aggregating Peptides | Coupling at Room Temp. | Lower coupling efficiency after aggregation onset | Coupling at High Temp. | Significantly improved coupling efficiency & purity | |
| Pseudoproline Use | Highly Aggregated Sequences | Standard Fmoc-amino acids | Low product yields | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold | |
| Resin Loading | Barstar[75-90] | High-loading resin (0.41 mmol/g) | Increased aggregation, lower crude purity | Low-loading resin (0.15 mmol/g) | Reduced aggregation, cleaner crude product |
Experimental Protocols
Protocol 1: Synthesis with Chaotropic Salt Washes
This protocol describes the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.
-
Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, perform the following additional steps.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each time. This step helps to break apart existing secondary structures.
-
DMF Wash: Crucially, wash the resin thoroughly with pure DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-washes should improve the accessibility of the N-terminus.
Protocol 2: Microwave-Assisted SPPS for Difficult Sequences
This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation. Settings should be optimized for your specific instrument and sequence.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both deprotection and coupling steps.
-
Deprotection: Perform Fmoc deprotection using your standard deprotection solution (e.g., 20% piperidine in DMF). Apply microwave power to reach a set temperature (e.g., 75-90°C ) for a duration of 3-5 minutes.
-
Coupling: Add the Fmoc-amino acid, coupling reagents (e.g., HCTU), and base to the resin. Apply microwave power to reach the target temperature (e.g., 75-90°C ) for 5-10 minutes.
-
Special Residues: For sensitive residues like Fmoc-His(Trt)-OH or when coupling this compound, consider using a lower coupling temperature (e.g., 50°C) or performing the coupling at room temperature if aspartimide formation is a concern even with CSY at high temperatures.
-
Washes: Ensure thorough washing steps between deprotection and coupling cycles.
Protocol 3: Deprotection of the CSY Group
After completing the synthesis and cleaving the peptide from the resin, the CSY group must be removed in a separate step.
-
Peptide Dissolution: Dissolve the crude, purified peptide containing the Asp(CSY) residue in an appropriate aqueous buffer.
-
Reagent Preparation: Prepare a fresh solution of an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS).
-
Deprotection Reaction: Add the NCS solution to the peptide solution. The reaction is typically rapid, converting the ylide to the free carboxylic acid.
-
Monitoring and Quenching: Monitor the reaction by HPLC/LC-MS. Once complete, the reaction can be quenched if necessary.
-
Purification: Purify the final peptide using standard methods like preparative HPLC to remove any remaining reagents and byproducts.
Note: This deprotection is compatible with most amino acids, but care should be taken with unprotected Met or Cys residues, which can be oxidized.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis | Semantic Scholar [semanticscholar.org]
Fmoc-Asp(CSY)-OH stability under different Fmoc deprotection conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of Fmoc-Asp(CSY)-OH during solid-phase peptide synthesis (SPPS), focusing on troubleshooting potential issues related to Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using this compound is the prevention of aspartimide formation, a significant side reaction that commonly occurs during Fmoc deprotection of aspartic acid residues, particularly in sequences like Asp-Gly or Asp-Ser.[1][2] The cyanosulfurylide (CSY) protecting group masks the side-chain carboxylic acid with a stable carbon-carbon bond, which is resistant to the basic conditions of Fmoc deprotection.[2][3]
Q2: How stable is the CSY protecting group under standard Fmoc deprotection conditions?
A2: The CSY protecting group is highly stable under standard room temperature Fmoc deprotection conditions, such as 20% piperidine in DMF.[4] Unlike traditional ester-based protecting groups, the C-C bond of the CSY group is not susceptible to nucleophilic attack by the backbone amide, thus completely suppressing aspartimide formation at room temperature.
Q3: Can I use elevated temperatures or microwave heating during Fmoc deprotection when using this compound?
A3: Caution is advised when using elevated temperatures or microwave heating during the Fmoc deprotection step for peptides containing Asp(CSY). While the CSY group is stable at room temperature, side reactions and decomposition have been reported at elevated temperatures in the presence of Fmoc deprotection solutions. It is recommended to perform Fmoc deprotection at room temperature to maintain the integrity of the CSY group.
Q4: How is the CSY protecting group ultimately removed from the peptide?
A4: The CSY group is not removed during the standard Fmoc deprotection steps. It is cleaved under specific oxidative conditions after the peptide has been fully assembled and cleaved from the resin. The most common method for CSY removal is treatment with an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous environment.
Q5: Is the CSY group compatible with all amino acids?
A5: The oxidative deprotection of the CSY group using NCS is compatible with most amino acids. However, it is not compatible with unprotected methionine and free cysteine, which can be oxidized under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Detection of unexpected side products after synthesis with this compound. | Use of elevated temperatures or microwave heating during Fmoc deprotection. | Perform all Fmoc deprotection steps at room temperature to prevent decomposition of the CSY group. |
| Incomplete removal of the CSY group after NCS treatment. | Insufficient amount of NCS or suboptimal reaction conditions. | Optimize the NCS concentration and reaction time. Ensure the reaction is performed in an appropriate aqueous buffer system. Different solvent systems may be explored to improve deprotection efficiency. |
| Aspartimide formation is still observed. | This is highly unlikely if genuine this compound was used correctly. Contamination of the starting material or incorrect amino acid incorporation could be a factor. | Verify the identity and purity of the this compound building block. Review the synthesis protocol to ensure correct incorporation. |
Stability of this compound Under Various Conditions
| Condition | Stability of CSY Group | Key Considerations | References |
| Standard Fmoc Deprotection (20% Piperidine in DMF, Room Temperature) | High | The CSY group is stable and effectively prevents aspartimide formation. | |
| Fmoc Deprotection with Alternative Bases (e.g., Piperazine, DBU) | High | The CSY group remains stable with weaker or stronger non-nucleophilic bases at room temperature. | |
| Fmoc Deprotection with Additives (e.g., HOBt, Formic Acid) | High | Additives intended to suppress aspartimide formation with standard protecting groups are not necessary and do not affect the stability of the CSY group at room temperature. | |
| Elevated Temperature/Microwave-Assisted Fmoc Deprotection | Low | Decomposition and side reactions of the CSY group have been observed. This is not a recommended condition. | |
| Acidic Conditions (e.g., TFA cleavage from resin) | High | The CSY group is stable to the strong acidic conditions used for peptide cleavage from the resin. | |
| Oxidative Conditions (NCS in aqueous solution) | Low | These are the specific conditions designed for the cleavage of the CSY group. |
Experimental Protocols
Standard Fmoc Deprotection Protocol for Peptides Containing Asp(CSY)
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 3-5.
-
Washing: Thoroughly wash the resin with DMF (e.g., 5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Protocol for CSY Group Removal
-
Peptide Cleavage and Purification: Cleave the synthesized peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail and purify by HPLC.
-
Solution Preparation: Dissolve the purified peptide containing the Asp(CSY) residue(s) in a suitable aqueous buffer (e.g., acetate buffer, pH 4.5) and acetonitrile (ACN).
-
NCS Addition: Add a solution of N-chlorosuccinimide (NCS) in ACN to the peptide solution. Typically, 1.2 to 2.2 equivalents of NCS per CSY group are used.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC-MS to ensure complete removal of the CSY group.
-
Quenching: Quench any excess NCS with a suitable scavenger if necessary.
-
Final Purification: Purify the final deprotected peptide by HPLC.
Visualizing the Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Stability of the CSY protecting group under different conditions.
References
How to address the nucleophilic decomposition of CSY by piperidine at high temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chlorobenzenesulfonyl isocyanate (CSY) and piperidine, particularly concerning the nucleophilic decomposition of the resulting sulfonylurea at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between 2-chlorobenzenesulfonyl isocyanate (CSY) and piperidine?
The primary reaction between CSY, a sulfonyl isocyanate, and piperidine, a secondary amine, is a nucleophilic addition that forms a substituted sulfonylurea. Specifically, it yields 1-(2-chlorophenyl)sulfonyl-3-piperidinecarboxamide.
Q2: What are the main causes of decomposition when reacting CSY with piperidine at high temperatures?
High temperatures can lead to the decomposition of the desired sulfonylurea product. The primary suspected pathways for decomposition include:
-
Thermal Reversion: The sulfonylurea adduct can revert to the starting materials, CSY and piperidine. This is a reversible reaction that can be favored at elevated temperatures.
-
Hydrolysis: If water is present in the reaction mixture, the sulfonylurea can be hydrolyzed, particularly under acidic or basic conditions, to produce 2-chlorobenzenesulfonamide and piperidine.
-
Side Reactions: At elevated temperatures, unreacted CSY can undergo side reactions with the newly formed sulfonylurea, leading to the formation of biuret-like structures and other impurities.[1]
Q3: At what temperature does the decomposition of the CSY-piperidine adduct become significant?
Q4: How can I minimize the decomposition of the sulfonylurea product?
Minimizing decomposition involves careful control of reaction conditions:
-
Temperature Control: Maintain the reaction temperature at the lowest possible level that still allows for a reasonable reaction rate. It is advisable to perform initial optimizations at lower temperatures (e.g., room temperature) and only increase the temperature if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the sulfonylurea product.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonylurea product. | Decomposition of the product at high temperatures. | Optimize the reaction temperature. Start with lower temperatures (e.g., 0°C to room temperature) and gradually increase only if the reaction is too slow. A temperature of around 80°C has been found to be optimal in some sulfonylurea syntheses to avoid decomposition.[2] |
| Presence of moisture leading to hydrolysis. | Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere. | |
| Sub-optimal stoichiometry. | Ensure the molar ratio of piperidine to CSY is appropriate. A slight excess of the amine is sometimes used to ensure complete consumption of the isocyanate. | |
| Presence of multiple unidentified impurities in the final product. | Side reactions of CSY at high temperatures. | High temperatures can promote side reactions.[1] Lowering the reaction temperature is the primary solution. Consider adding the CSY solution slowly to a solution of piperidine to maintain a low concentration of the isocyanate and reduce the likelihood of self-condensation or reaction with the product. |
| Reaction with solvent or impurities in the solvent. | Use high-purity, anhydrous, and non-reactive solvents. | |
| Formation of 2-chlorobenzenesulfonamide as a major byproduct. | Hydrolysis of the sulfonylurea product or CSY. | This is a strong indicator of water in the reaction. Rigorously dry all reagents, solvents, and equipment. |
| Decomposition under acidic conditions. | While the reaction of an amine with an isocyanate is generally not acidic, impurities or degradation products could create localized acidic environments. Ensure the reaction is performed under neutral or slightly basic conditions. | |
| Inconsistent reaction outcomes. | Poor temperature control. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform reaction temperature. The exothermic nature of the reaction can lead to temperature spikes if not controlled. |
| Variability in reagent quality. | Use fresh, high-purity CSY and piperidine. CSY is moisture-sensitive and should be handled accordingly. |
Quantitative Data
Table 1: Effect of Temperature on Carbamate Intermediate Conversion in a Flow Synthesis of a Sulfonylurea
| Entry | Temperature (°C) | Residence Time (s) | Conversion (%) |
| 1 | 0 | 15 | 78 |
| 2 | Room Temperature | 15 | ~78 |
| 4 | 100 | 15 | Decreased |
| 5 | 100 | >15 | Further Decreased |
| 8 | 0 | 30 | 100 |
Note: This data is for a carbamate intermediate in a specific sulfonylurea synthesis but illustrates the general principle of thermal instability at higher temperatures.
Experimental Protocols
General Protocol for the Synthesis of 1-(2-chlorophenyl)sulfonyl-3-piperidinecarboxamide
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
-
2-chlorobenzenesulfonyl isocyanate (CSY)
-
Piperidine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve piperidine (1.0 equivalent) in anhydrous DCM and add it to the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve CSY (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the CSY solution dropwise to the piperidine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete at room temperature, slowly and carefully increase the temperature to a maximum of 40-50°C and continue to monitor. Avoid higher temperatures to minimize decomposition.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for CSY and piperidine, including decomposition.
Caption: Troubleshooting logic for low yield or impurities.
References
Optimizing coupling conditions for sterically hindered amino acids with Fmoc-Asp(CSY)-OH
This guide provides troubleshooting advice and optimized protocols for the coupling of sterically hindered amino acids, with a special focus on managing challenges associated with aspartic acid derivatives like Fmoc-Asp(CSY)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with a sterically hindered amino acid (e.g., Val, Ile, Aib) failing or giving low yield?
A1: Low coupling efficiency with sterically hindered amino acids is a common challenge in Solid-Phase Peptide Synthesis (SPPS). Several factors can contribute to this issue:
-
Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., β-branched residues like Val and Ile) or substitution at the α-carbon (e.g., Aib) can physically block the reactive N-terminus of the growing peptide chain from attacking the activated carboxyl group.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support.[3] This aggregation can physically obstruct reactive sites, leading to incomplete coupling.[1]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.
Q2: What is this compound and why is it used?
A2: this compound is a derivative of aspartic acid where the side-chain carboxyl group is protected by a cyanosulfurylide (CSY) group. This protecting group is designed to prevent a common and problematic side reaction in Fmoc-SPPS known as aspartimide formation.
-
Aspartimide Formation: This side reaction occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, particularly under the basic conditions of Fmoc deprotection (piperidine). This can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.
-
CSY Protection: The CSY group masks the carboxylate with a stable carbon-carbon bond, which is resistant to the basic conditions of SPPS. It is later removed under specific oxidative conditions using reagents like N-chlorosuccinimide (NCS). The polarity of the CSY group can also help improve the solubility of the growing peptide chain, reducing aggregation.
Q3: My coupling reaction failed. How do I know if it was due to incomplete coupling or another issue?
A3: A positive Kaiser test (blue/purple beads) after a coupling step is a direct indication of unreacted primary amines, confirming incomplete coupling. If the Kaiser test is negative, but you still observe deletion sequences (mass of the target peptide minus the mass of the uncoupled amino acid) by mass spectrometry, the issue might be incomplete Fmoc deprotection in the previous step, which would leave no free amine to react.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents. This strategy is highly recommended to ensure the reaction goes to completion for known "difficult" couplings, such as those involving sterically hindered residues (e.g., Arg, Val, Aib) or sequences prone to aggregation.
Q5: What is "capping" and how can it help?
A5: Capping is a procedure that permanently blocks any unreacted N-terminal amines after a coupling step, typically by acetylation with acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling cycles, which stops the formation of deletion sequences. Capping is a crucial step for ensuring the purity of the final peptide, especially during the synthesis of long or difficult sequences where coupling may not be 100% efficient.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling yield for a hindered residue | Inefficient coupling reagent. | Switch to a more powerful onium salt-based reagent like HATU, HCTU, or COMU. |
| Insufficient reaction time. | Extend the coupling time (e.g., from 1 hour to 2-4 hours or overnight). Perform a double coupling. | |
| Peptide chain aggregation. | Switch to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture (e.g., DCM/DMF/NMP). Consider microwave-assisted synthesis to disrupt aggregation. | |
| Aspartimide-related impurities observed | Base-catalyzed side reaction during Fmoc deprotection. | Use a sterically bulky side-chain protecting group for Asp, such as OtBu or the specialized CSY group. |
| Sequence-dependent issue (e.g., Asp-Gly motifs). | Minimize exposure to piperidine. Consider using a weaker base for Fmoc deprotection if compatible with the sequence. | |
| Deletion sequence observed by MS | Incomplete coupling. | Perform a double coupling for the problematic residue. Use a capping step after the coupling to terminate unreacted chains. |
| Incomplete Fmoc deprotection. | Ensure deprotection times are adequate (e.g., 2 x 10 min with 20% piperidine/DMF). Monitor deprotection using UV. | |
| Racemization of the coupled amino acid | Over-activation or inappropriate base. | Use a non-nucleophilic, sterically hindered base like DIPEA or Collidine. Avoid extended pre-activation times before adding the activated amino acid to the resin. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming steric hindrance. Onium (uronium/aminium and phosphonium) salt-based reagents are generally superior for difficult couplings.
| Coupling Reagent | Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Excellent for hindered amino acids, fast reaction rates, reduces racemization. | Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU/TBTU | Uronium/Aminium | High | Very effective, fast reactions, good alternative to HATU. | Based on potentially explosive HOBt/6-Cl-HOBt. |
| COMU | Uronium/Aminium | Very High | Comparable efficiency to HATU, based on non-explosive OxymaPure. | Can terminate peptide chains if used in excess during cyclization. |
| PyBOP | Phosphonium | High | Good for difficult couplings, less risk of guanidinylation compared to uronium salts. | Can be less reactive than HATU/COMU for extremely hindered cases. |
| DIC/OxymaPure | Carbodiimide/Additive | Medium-High | Cost-effective, low risk of side reactions, Oxyma is a superior additive to HOBt. | Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered amino acids to maximize coupling efficiency.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.). Mix and allow to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For extremely difficult couplings, the time can be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive (blue beads), repeat steps 2-4 (double coupling).
Protocol 2: Standard Capping Protocol
This protocol is used to terminate unreacted peptide chains after a difficult coupling step.
-
Washing: After the coupling step, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride and a base (like Pyridine or DIPEA) in DMF. For example, a solution containing acetic anhydride (50 eq.) and pyridine (50 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual reagents.
Visual Guides
Caption: A decision tree for troubleshooting inefficient peptide coupling reactions.
Caption: Factors influencing the success of sterically hindered couplings.
References
Validation & Comparative
A Comparative Guide: Fmoc-Asp(CSY)-OH vs. Fmoc-Asp(OtBu)-OH in Preventing Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), often leading to impurities that are difficult to separate, thereby reducing the overall yield and purity of the target peptide. This side reaction is particularly prevalent in sequences containing aspartic acid (Asp), especially in Asp-Gly, Asp-Asn, and Asp-Ser motifs. The choice of the protecting group for the Asp side chain is therefore critical. This guide provides an objective comparison between the conventional Fmoc-Asp(OtBu)-OH and the novel Fmoc-Asp(CSY)-OH for the prevention of aspartimide formation, supported by experimental data.
The Challenge: Aspartimide Formation
During Fmoc-SPPS, the repeated use of a base, typically piperidine, to remove the Fmoc protecting group can catalyze an intramolecular cyclization. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl of the Asp. This results in the formation of a five-membered succinimide ring, known as an aspartimide.[1] This intermediate is unstable and can undergo nucleophilic attack by piperidine or water, leading to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemized products.[2][3] These impurities often have the same mass as the desired peptide and can be challenging to separate by HPLC.[4]
Fmoc-Asp(OtBu)-OH: The Conventional Approach
Fmoc-Asp(OtBu)-OH is the most commonly used protecting group for aspartic acid due to its cost-effectiveness and general reliability. The tert-butyl (OtBu) ester provides some steric hindrance to the side-chain carbonyl group. However, this hindrance is often insufficient to prevent aspartimide formation in susceptible sequences.[5] While strategies such as adding acids to the Fmoc deprotection solution or using weaker bases can mitigate this side reaction, they often do not eliminate it.
This compound: A Novel Solution
This compound employs a cyanosulfurylide (CSY) group to protect the aspartic acid side chain. Unlike traditional ester-based protecting groups, the CSY group masks the carboxylic acid with a stable carbon-carbon bond. This fundamental difference in chemical linkage prevents the intramolecular cyclization that leads to aspartimide formation, as the backbone amide nitrogen cannot attack the protected side chain. The CSY group is stable throughout the standard conditions of SPPS and is cleaved orthogonally after peptide synthesis using an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous environment.
Quantitative Data Comparison
The following table summarizes the comparative performance of Fmoc-Asp(OtBu)-OH and this compound in preventing aspartimide formation based on published experimental data.
| Peptide Sequence | Protecting Group | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| H-FDGLA-OH | Fmoc-Asp(OtBu)-OH | 20% piperidine in DMF, 12h, RT | High degree | |
| H-FDGLA-OH | This compound | 20% piperidine in DMF, 12h, RT | Not observed | |
| Teduglutide | Fmoc-Asp(OtBu)-OH | Standard SPPS | Significant amount | |
| Teduglutide | This compound | Standard SPPS | Not detected |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for synthesizing a peptide using either Fmoc-Asp(OtBu)-OH or this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including Fmoc-Asp(OtBu)-OH or this compound) with a coupling reagent such as HBTU (3.95 eq) and a base like DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection (for OtBu): Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
On-Resin CSY Deprotection (for CSY):
-
After the final Fmoc deprotection, wash the resin with an aqueous buffer.
-
Treat the resin with a solution of N-chlorosuccinimide (NCS) in an aqueous environment to cleave the CSY group.
-
Proceed with cleavage from the resin as described in step 7.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any aspartimide-related impurities.
Visualizing the Chemistry
Chemical Structures
Caption: Chemical structures of Fmoc-Asp(OtBu)-OH and this compound.
Note: The DOT language does not support direct rendering of chemical structures from SMILES or other chemical formats. The diagram above serves as a template where images of the structures would be embedded.
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Decision Workflow for Aspartimide Prevention
Caption: Decision workflow for selecting an Asp protecting group.
Conclusion
The choice between Fmoc-Asp(OtBu)-OH and this compound has significant implications for the successful synthesis of peptides prone to aspartimide formation.
-
Fmoc-Asp(OtBu)-OH remains a viable and economical option for sequences that are not susceptible to this side reaction.
-
This compound offers a robust and often complete solution to the problem of aspartimide formation by fundamentally altering the protecting group chemistry from an ester to a C-C bond. For challenging sequences, particularly in the context of drug development and manufacturing where purity is paramount, the use of this compound is highly recommended.
Researchers should carefully consider the peptide sequence and the potential for aspartimide formation when selecting the appropriate protected aspartic acid derivative to ensure the highest possible yield and purity of their synthetic peptides.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Asp(CSY)-OH: A Superior Strategy for Mitigating Aspartic Acid Racemization in Peptide Synthesis
A comparative analysis of Fmoc-Asp(CSY)-OH against traditional methods for preserving stereochemical integrity at the aspartic acid residue during solid-phase peptide synthesis (SPPS).
Racemization of the aspartic acid (Asp) residue during Fmoc-based solid-phase peptide synthesis (SPPS) is a critical challenge for researchers in peptide chemistry and drug development. This undesirable side reaction, which compromises the stereochemical purity and biological activity of the final peptide, primarily proceeds through the formation of an aspartimide intermediate. The base-catalyzed cyclization of the aspartic acid side chain is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1] This guide provides a comparative analysis of a novel protecting group, this compound, against conventional strategies aimed at reducing aspartimide formation and subsequent racemization.
The Mechanism of Aspartimide Formation and Racemization
During the repeated piperidine treatments for Fmoc group removal in SPPS, the backbone amide nitrogen of the amino acid C-terminal to the Asp residue can nucleophilically attack the side-chain carbonyl of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[2][3] This intermediate is highly susceptible to epimerization at the α-carbon. Subsequent nucleophilic attack by piperidine or water can open the aspartimide ring, yielding a mixture of α- and β-aspartyl peptides, with a significant portion of the desired L-aspartyl residue being converted to the D-aspartyl isomer.[2][4]
Figure 1. Mechanism of Aspartimide Formation and Racemization.
Comparative Analysis of Protective Strategies
Several strategies have been developed to minimize aspartimide formation. These can be broadly categorized into: modification of Fmoc deprotection conditions, use of sterically bulky side-chain protecting groups, backbone protection, and the use of non-ester-based protecting groups like Cyanosulfurylide (CSY).
Data Presentation
The following tables summarize quantitative data on the extent of aspartimide-related byproduct formation and racemization for different protective strategies. The model peptide used in many of these studies is a segment of the scorpion toxin II, VKDGYI, which is highly susceptible to aspartimide formation at the Asp-Gly linkage.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | % Target Peptide | % Aspartimide | % D-Aspartate | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 26.5 | 45.3 | 28.2 | |
| VKDN YI | 72.8 | 15.6 | 11.6 | ||
| VKDR YI | 88.5 | 5.3 | 6.2 | ||
| Fmoc-Asp(OMpe)-OH | VKDG YI | 56.4 | 25.1 | 18.5 | |
| VKDN YI | 91.1 | 4.3 | 4.6 | ||
| VKDR YI | 96.9 | 1.1 | 2.0 | ||
| Fmoc-Asp(OBno)-OH | VKDG YI | 90.5 | 4.9 | 4.6 | |
| VKDN YI | 98.7 | 0.5 | 0.8 | ||
| VKDR YI | 99.2 | 0.3 | 0.5 | ||
| This compound | Teduglutide (contains Asp-Gly) | Not Detected | Not Detected | Not Specified |
Data for OtBu, OMpe, and OBno from prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Table 2: Efficacy of Modified Deprotection Conditions and Backbone Protection
| Strategy | Peptide Sequence | % Aspartimide Formation | Reference |
| Standard Deprotection (20% Piperidine/DMF) | Model 20mer with C-terminal Asp-Gly | Significant | |
| Piperazine/HOBt Deprotection | Model 20mer with C-terminal Asp-Gly | Reduced | |
| Backbone Protection (Hmb/Dmb) | Scorpion Toxin II variant | Abolished |
In-Depth Look at the Alternatives
Bulky Ester Side-Chain Protecting Groups
The most common approach to mitigate aspartimide formation is to increase the steric hindrance around the side-chain ester, making it less susceptible to nucleophilic attack.
-
Fmoc-Asp(OtBu)-OH : The standard and most cost-effective protecting group. However, it offers minimal steric protection and is highly prone to aspartimide formation in problematic sequences.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) : Offers increased steric bulk compared to OtBu, resulting in a significant reduction in side reactions.
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester) : A newer generation protecting group with large, flexible alkyl chains that effectively shield the side-chain carbonyl, leading to very low levels of aspartimide formation and racemization.
While these bulky esters reduce the problem, they do not completely eliminate it, especially in challenging sequences like Asp-Gly.
Modified Fmoc-Deprotection Conditions
Altering the basicity of the deprotection solution can reduce the rate of aspartimide formation.
-
Addition of HOBt : Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can buffer the basicity and reduce aspartimide formation.
-
Use of Weaker Bases : Replacing piperidine with a weaker base like piperazine has been shown to be effective in suppressing aspartimide formation.
These methods offer an improvement over standard conditions but may not completely prevent the side reaction and can sometimes lead to incomplete Fmoc removal.
Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.
-
Hmb (2-hydroxy-4-methoxybenzyl) and Dmb (2,4-dimethoxybenzyl) groups : These protecting groups are introduced on the nitrogen of the residue following the Asp. This approach has been shown to completely abolish aspartimide formation. However, the introduction of these groups can be synthetically challenging, and their steric bulk can hinder the subsequent coupling step.
Figure 2. Comparison of Strategies.
The Superiority of this compound
This compound utilizes a cyanosulfurylide (CSY) group to protect the side-chain carboxylic acid. Unlike ester-based protecting groups, the CSY group masks the carboxylate through a stable carbon-carbon bond. This fundamental difference in chemical linkage makes it completely resistant to nucleophilic attack by the backbone amide during Fmoc deprotection, thus entirely suppressing aspartimide formation.
Key advantages of this compound include:
-
Complete Suppression of Aspartimide Formation : As demonstrated in the synthesis of complex peptides like teduglutide, no aspartimide-related byproducts were detected when using this compound.
-
Enhanced Solubility : The polar nature of the CSY group can improve the solubility of the growing peptide chain, helping to mitigate aggregation issues that can arise during SPPS.
-
Orthogonal Deprotection : The CSY group is stable under the acidic conditions used for final cleavage from the resin. It is selectively removed under mild oxidative conditions using reagents like N-chlorosuccinimide (NCS) in an aqueous environment.
Experimental Protocols
Protocol 1: Synthesis of Scorpion Toxin II (VKDGYI) using Different Asp Protecting Groups
This protocol describes a general procedure for the manual Fmoc-SPPS of the model peptide VKDGYI to compare the efficacy of different Asp protecting groups.
-
Resin Preparation : Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling :
-
Pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF, followed by the addition of N,N-diisopropylethylamine (DIPEA) (6 eq).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Peptide Elongation : Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val). For the aspartic acid coupling, use Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or this compound.
-
Cleavage and Deprotection : After synthesis of the full-length peptide, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups (except CSY) using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
CSY Group Removal (for the corresponding peptide) :
-
After TFA cleavage and precipitation, dissolve the crude peptide containing the CSY group in a mixture of acetonitrile and water.
-
Add a solution of N-chlorosuccinimide (NCS) (4 eq per CSY group) and stir for 15-30 minutes at room temperature.
-
-
Analysis : Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry. Analyze the crude products by RP-HPLC and mass spectrometry to quantify the desired peptide, aspartimide, and other byproducts. Chiral amino acid analysis can be performed to determine the extent of racemization.
Protocol 2: Backbone Protection using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Peptide Synthesis : Synthesize the peptide sequence up to the Gly residue preceding the Asp-Gly junction.
-
Dipeptide Coupling : Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols as described in Protocol 1, step 3.
-
Continue Synthesis : Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS cycles.
-
Cleavage and Analysis : Cleave the peptide from the resin as described in Protocol 1, step 5. The Dmb group is removed during the final TFA cleavage. Analyze the crude product by RP-HPLC and mass spectrometry.
Protocol 3: Modified Fmoc Deprotection with Piperazine/HOBt
-
Deprotection Solution : Prepare a deprotection solution of 5% (w/v) piperazine and 0.1 M HOBt in DMF.
-
Fmoc Deprotection : During the synthesis of an aspartimide-prone sequence, replace the standard 20% piperidine/DMF solution with the piperazine/HOBt solution. Perform the deprotection in two steps (e.g., 2 x 10 min).
-
Coupling and Cleavage : Follow standard protocols for amino acid coupling and final cleavage.
-
Analysis : Analyze the crude peptide to assess the reduction in aspartimide-related byproducts compared to the standard deprotection method.
Figure 3. Experimental Workflow for Comparison.
Conclusion
The formation of aspartimide and subsequent racemization of the aspartic acid residue remains a significant hurdle in Fmoc-SPPS. While strategies such as the use of bulky ester protecting groups, modified deprotection conditions, and backbone protection offer varying degrees of success in mitigating this side reaction, they often come with their own set of limitations. The data presented clearly indicates that sterically hindered protecting groups like Fmoc-Asp(OBno)-OH provide a substantial improvement over the standard Fmoc-Asp(OtBu)-OH.
However, the use of this compound represents a paradigm shift in addressing this challenge. By employing a non-ester-based protecting group that is completely stable to the basic conditions of Fmoc deprotection, this compound effectively eliminates the pathway to aspartimide formation. For researchers, scientists, and drug development professionals striving for the highest purity and stereochemical integrity in their synthetic peptides, this compound offers a robust and superior solution, particularly for complex and aspartimide-prone sequences.
References
A Comparative Guide to Suppressing Base-Mediated Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the formation of aspartimide during solid-phase peptide synthesis (SPPS) represents a significant hurdle. This undesirable side reaction can lead to impurities, reduced yields, and downstream challenges in purification and biological assays. This guide provides a comprehensive review of current strategies to mitigate base-mediated aspartimide formation, offering a comparative analysis of their effectiveness supported by experimental data.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving the side chain of an aspartic acid (Asp) residue.[1] The process is particularly prevalent during the repetitive piperidine treatments used for Nα-Fmoc deprotection in SPPS.[1] The resulting succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of β- and α-piperidide adducts, as well as α- and β-peptides, often with racemization at the α-carbon of the aspartyl residue.[1][2] The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1]
Strategies for Suppression: A Comparative Analysis
Multiple strategies have been developed to combat aspartimide formation, ranging from simple modifications of reaction conditions to the use of specialized protecting groups. The following sections compare these approaches, with quantitative data summarized in the tables below.
Modification of Fmoc-Deprotection Conditions
A straightforward approach to reducing aspartimide formation is to alter the conditions of the Fmoc-deprotection step. This can be achieved by either using a weaker base than the standard 20% piperidine in DMF or by adding an acidic additive to the deprotection cocktail.
-
Alternative Bases: Weaker bases such as piperazine, morpholine, and dipropylamine (DPA) have been shown to reduce the rate of aspartimide formation. While effective, complete Fmoc removal may be slower or less efficient with these bases. DPA offers the additional benefits of being less toxic and less odorous than piperidine.
-
Acidic Additives: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can effectively suppress aspartimide formation by neutralizing the basicity. However, HOBt is an explosive compound in its anhydrous form and is typically supplied wetted with water, which can introduce a nucleophile into the system.
Sterically Hindered Aspartic Acid Side-Chain Protecting Groups
Increasing the steric bulk of the ester-based protecting group on the β-carboxyl of the Asp residue can physically hinder the nucleophilic attack of the backbone amide nitrogen, thereby reducing the rate of cyclization. The standard tert-butyl (OtBu) protecting group often provides insufficient protection in sequences prone to aspartimide formation.
A variety of bulkier protecting groups have been developed, including 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), and 2-phenylisopropyl (O-2-PhiPr). Studies have shown that increasing the steric demand of the protecting group generally leads to lower levels of aspartimide formation.
Backbone Protection
A highly effective strategy to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This protection removes the nucleophile required for the intramolecular cyclization. The most commonly used backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). These are often introduced as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, especially for the problematic Asp-Gly sequence. While highly effective, the use of these dipeptides increases the cost of synthesis, and the sterically hindered secondary amine can slow down the subsequent coupling step.
Novel Non-Ester-Based Side-Chain Protection
To circumvent the inherent electrophilicity of ester-based protecting groups, novel masking groups have been developed. One such example is the cyanosulfurylide (CSY) protecting group, which masks the side-chain carboxylic acid via a stable C-C bond. This strategy has been shown to completely suppress aspartimide formation. The CSY group is stable to standard SPPS conditions and can be removed at the end of the synthesis using an electrophilic halogen source.
Quantitative Comparison of Strategies
The following table summarizes the effectiveness of various strategies in suppressing aspartimide formation for the model peptide VKDGYI, which is highly susceptible to this side reaction. The data represents the percentage of the desired peptide product after prolonged treatment with a 20% piperidine solution in DMF.
| Strategy | Asp Side-Chain Protecting Group | Deprotection Conditions | Desired Peptide (%) | Reference |
| Standard | OtBu | 20% Piperidine/DMF | 16 | |
| Alternative Base | OtBu | Piperazine | ~60 | |
| Alternative Base | OtBu | 1-Hydroxypiperidine | ~60 | |
| Bulky Protecting Group | OMpe | 20% Piperidine/DMF | Significantly higher than OtBu | |
| Bulky Protecting Group | ODie | 20% Piperidine/DMF | Significantly higher than OtBu | |
| Bulky Protecting Group | OBno | 20% Piperidine/DMF | 25% reduction in side product vs OtBu | |
| Acidic Additive | OtBu | 20% Piperidine, 0.1 M HOBt/DMF | Significant reduction | |
| Acidic Additive | OtBu | 20% Piperidine, 5% Formic Acid/DMF | 90% reduction in side product |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS):
Peptide synthesis is typically performed on a solid support (e.g., polystyrene resin). Each cycle of amino acid addition consists of two main steps:
-
Nα-Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a basic solution, typically 20% piperidine in DMF, for a specified period (e.g., 5-20 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin-bound peptide, and the reaction is allowed to proceed for a set time (e.g., 30-60 minutes). The resin is then washed with DMF.
These two steps are repeated for each amino acid in the sequence.
Protocol for Fmoc-Deprotection with an Acidic Additive:
-
Reagent Preparation: Prepare a deprotection solution consisting of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Alternatively, a solution of 20% piperidine with 5% formic acid in DMF can be used.
-
Deprotection: Add the prepared deprotection solution to the peptide-resin and agitate for the desired time (e.g., 5-20 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.
Protocol for Coupling an Fmoc-Asp(Side-Chain PG)-OH Amino Acid:
-
Amino Acid Activation: Dissolve the Fmoc-Asp(Side-Chain PG)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
Microwave-Assisted SPPS:
Elevated temperatures used in microwave-assisted SPPS can accelerate aspartimide formation. To mitigate this, it is recommended to lower the microwave coupling temperature (e.g., to 50°C) and consider using alternative deprotection reagents like piperazine or adding HOBt to the piperidine solution.
Visualizing the Chemistry
The following diagrams illustrate the mechanism of aspartimide formation and the strategic points of intervention.
References
A Researcher's Guide to Aspartic Acid Protection in Difficult Peptide Sequences: Alternatives to Fmoc-Asp(CSY)-OH
The synthesis of peptides containing aspartic acid (Asp) residues is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the propensity for aspartimide formation. This intramolecular cyclization, catalyzed by the basic conditions used for Fmoc group removal, leads to a mixture of α- and β-aspartyl peptides and potential racemization, compromising the purity and yield of the target peptide. While Fmoc-Asp(CSY)-OH, with its cyanosulfurylide protecting group, offers a robust solution by masking the carboxylic acid as a stable C-C bonded ylide, several other strategies and alternative building blocks have been developed to mitigate this problematic side reaction. This guide provides an objective comparison of these alternatives, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs.
Understanding Aspartimide Formation
Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This is particularly problematic in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser. The resulting five-membered succinimide ring is susceptible to nucleophilic attack, leading to the formation of undesired byproducts.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Comparative Analysis of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation involves the use of sterically hindered ester-based protecting groups for the Asp side chain. The following table summarizes the performance of various commercially available Fmoc-Asp-OH derivatives in the synthesis of the model scorpion toxin II peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), a sequence known to be highly susceptible to aspartimide formation.
| Protecting Group | Structure of Protecting Group | % Desired Peptide[1][2] | % Aspartimide-Related Byproducts[1][2] | Key Features & Considerations |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | Low | High | Standard, cost-effective, but highly prone to aspartimide formation in difficult sequences.[1] |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | Moderate | Moderate | Bulkier than OtBu, offering significantly reduced aspartimide formation. |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl | High | Low | Provides superior protection compared to OMpe due to increased steric hindrance. |
| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl | Very High | Very Low | Highly effective at suppressing aspartimide formation. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Very High | Very Low | One of the most effective bulky protecting groups, virtually eliminating aspartimide formation in many cases. |
| Fmoc-Asp(O-2-PhiPr)-OH | 2-phenylisopropyl | Sequence Dependent | Sequence Dependent | Quasi-orthogonal protecting group, removable with 1% TFA, useful for cyclic peptide synthesis. |
Alternative Strategies to Prevent Aspartimide Formation
Beyond the choice of side-chain protecting group, several other methodologies can be employed to suppress aspartimide formation.
Backbone Protection
A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid following the Asp residue. This is typically achieved using dipeptide building blocks where the second amino acid is N-substituted with a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).
-
Example: Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Mechanism: The Dmb group on the glycine nitrogen prevents the initial intramolecular cyclization.
-
Considerations: Coupling of these bulky dipeptide units can sometimes be less efficient.
Modification of Fmoc Deprotection Conditions
Adjusting the reagents used for Fmoc removal can also reduce the incidence of aspartimide formation.
-
Weaker Base: Using a weaker base, such as piperazine instead of piperidine, can slow down the rate of aspartimide formation.
-
Acidic Additives: The addition of an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation. However, HOBt is an explosive substance in its anhydrous state.
Experimental Protocols
The following is a general workflow for a comparative study of different Asp protecting groups in solid-phase peptide synthesis.
Caption: General workflow for comparing aspartic acid protecting groups in SPPS.
Synthesis of Scorpion Toxin II (H-VKDGYI-OH)
This protocol describes the manual synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a 0.1 mmol scale to evaluate the performance of different Asp protecting groups.
1. Resin Preparation:
-
Start with 0.1 mmol of Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).
2. Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
After complete coupling, wash the resin as described in step 1.
3. Aspartic Acid Coupling:
-
For the comparative study, use different Fmoc-Asp(PG)-OH derivatives (PG = OtBu, OMpe, OBno, etc.) in separate reaction vessels.
-
Follow the coupling procedure described in step 2.
4. Peptide Elongation:
-
Continue the synthesis by sequentially coupling the remaining amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH) according to the general coupling protocol.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
6. Analysis:
-
Analyze the crude peptide by analytical HPLC to determine the percentage of the desired product and aspartimide-related byproducts.
-
Confirm the identity of the products by mass spectrometry.
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While this compound provides an elegant solution, its alternatives offer a range of options suitable for various synthetic challenges and budget constraints. For sequences highly prone to aspartimide formation, the use of sterically demanding side-chain protecting groups such as Fmoc-Asp(OBno)-OH is highly recommended. Alternatively, backbone protection through the use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely eliminate the side reaction. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the required final purity. Careful consideration of these factors will enable researchers and drug development professionals to successfully synthesize difficult peptide sequences with high fidelity.
References
The Ascendancy of CSY: A Head-to-Head Comparison of Novel Protecting Groups in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides is a foundational challenge. A critical hurdle in this process, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of aspartimide, a side reaction that compromises the purity and yield of the final peptide. The choice of a protecting group for the β-carboxyl group of aspartic acid is paramount in mitigating this issue. This guide provides an objective, data-driven comparison of the novel cyanosulfurylide (CSY) protecting group against other contemporary and traditional protecting groups.
Aspartimide formation is an intramolecular cyclization that occurs under the basic conditions used for Fmoc group removal, leading to a mixture of difficult-to-separate byproducts.[1] The CSY protecting group offers a unique strategy to combat this problem by masking the carboxylic acid with a stable C-C bond, in stark contrast to traditional ester-based protecting groups.[2] This fundamental difference renders it completely resistant to the base-catalyzed aspartimide formation.[1]
Comparative Performance: A Quantitative Analysis
The efficacy of a protecting group is best assessed through quantitative data. The following table summarizes the performance of CSY against a range of other protecting groups in the synthesis of a model peptide known to be highly susceptible to aspartimide formation, H-Val-Lys-Asp-Gly-Tyr-Ile-OH. The data is derived from studies involving extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.
| Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) |
| OtBu (standard) | 55.7 | 44.3 |
| OtBu + HOBt | 78.2 | 21.8 |
| OMpe | 85.1 | 14.9 |
| OEpe | 96.5 | 3.5 |
| OPhp | 97.8 | 2.2 |
| OBno | 99.2 | 0.8 |
| CSY | >99 | <1 (not detected) |
Data aggregated from multiple sources and normalized for comparison.[1]
As the data unequivocally demonstrates, the CSY protecting group provides complete suppression of aspartimide formation, outperforming even the most sterically hindered and novel ester-based protecting groups.[1] While bulky trialkylcarbinol-based esters like OBno show a significant reduction in byproduct formation, CSY is the only group that virtually eliminates the problem.
Mechanism of Action and Experimental Workflow
The unique structure of the CSY group is the key to its success. By masking the carboxylic acid as a stable ylide, it is impervious to the basic conditions of Fmoc SPPS. The following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for utilizing the CSY protecting group.
Experimental Protocols
Synthesis of this compound Building Block
The this compound amino acid derivative can be readily prepared from commercially available Fmoc-Asp(OH)-OtBu in a two-step process with an overall yield of approximately 80%.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including this compound) using a suitable coupling agent (e.g., HBTU, DIC/Oxyma). Microwave heating can be employed to improve coupling efficiency, as the CSY group is stable under these conditions.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage from Resin: After the final Fmoc deprotection, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note that the CSY group is stable to TFA.
CSY Deprotection Protocol
-
Dissolution: Dissolve the crude peptide (with the CSY group intact) in an aqueous buffer, such as 0.1 M ammonium acetate at pH 4.5. The use of HFIP as a solvent additive can be beneficial for aggregation-prone peptides.
-
Oxidative Cleavage: Add N-chlorosuccinimide (NCS) (typically 1.1-1.2 equivalents per CSY group) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC-MS. The deprotection is typically complete within 5-30 minutes.
-
Quenching: Quench the reaction with a scavenger such as methionine.
-
Purification: Purify the final deprotected peptide by preparative HPLC.
Discussion and Recommendations
The experimental data and established protocols highlight the significant advantages of the CSY protecting group.
-
CSY: This non-ester-based protecting group completely prevents aspartimide formation, making it the ideal choice for the synthesis of long and challenging peptides, especially those containing problematic Asp-Gly, Asp-Asn, or Asp-Cys motifs. Its polar nature can also help to prevent peptide aggregation during synthesis. The main consideration is the requirement for an additional orthogonal deprotection step using an oxidizing agent, which may not be suitable for peptides containing oxidation-sensitive residues like methionine.
-
Bulky Ester Protecting Groups (OMpe, OEpe, OPhp, OBno): These groups offer a significant improvement over the standard OtBu group by sterically hindering the intramolecular cyclization. A clear trend is observed where larger, more sterically demanding groups provide better protection. OBno, in particular, is highly effective at minimizing aspartimide formation. These are excellent choices for synthesizing peptides where aspartimide formation is a concern, but complete suppression is not absolutely critical.
-
Standard Protecting Group (OtBu): Due to its high propensity for aspartimide formation in sensitive sequences, Asp(OtBu) is not recommended for the synthesis of long peptides containing problematic motifs. The addition of acidic additives like HOBt to the piperidine deprotection solution can offer some mitigation but does not solve the underlying problem.
Conclusion
For researchers aiming for the highest possible purity and yield in the synthesis of complex peptides, the cyanosulfurylide (CSY) protecting group represents a paradigm shift. By fundamentally altering the protective chemistry from an ester to a stable C-C bond, it completely circumvents the persistent problem of aspartimide formation. While bulky ester-based protecting groups offer a viable mitigation strategy, CSY provides a robust and complete solution for the most demanding peptide synthesis challenges. The straightforward and well-documented protocols for its implementation and removal make it a powerful tool for advancing drug discovery and development.
References
A Comparative Guide to Fmoc-Asp(CSY)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents numerous challenges, with aspartimide formation being one of the most persistent and costly side reactions. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Asp(CSY)-OH, a novel cyanosulfurylide-protected aspartic acid derivative, in large-scale solid-phase peptide synthesis (SPPS). We will objectively compare its performance against traditional and alternative protecting groups, supported by experimental data and detailed protocols, to help you make informed decisions for your synthesis strategy.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc deprotection steps in SPPS.[1][2][3] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[2][4] The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization. These impurities are difficult and expensive to separate from the target peptide, leading to significantly lower yields and increased purification costs, which are critical factors in large-scale production.
Comparative Analysis of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is the most critical factor in mitigating aspartimide formation. Here, we compare this compound with its most common alternatives.
-
Fmoc-Asp(OtBu)-OH : This is the industry-standard and most cost-effective option. However, the tert-butyl (OtBu) ester is highly susceptible to base-catalyzed aspartimide formation, making it a high-risk choice for problematic sequences.
-
Fmoc-Asp(OMpe)-OH & Fmoc-Asp(OBno)-OH : These derivatives utilize bulkier ester-based protecting groups (e.g., 3-methylpent-3-yl and 5-n-butyl-5-nonyl) to sterically hinder the nucleophilic attack of the backbone amide. While they significantly reduce the rate of aspartimide formation compared to OtBu, they do not eliminate it entirely.
-
This compound : This derivative employs a cyanosulfurylide (CSY) group to mask the side-chain carboxylic acid via a stable carbon-carbon bond, rather than an ester linkage. This C-C bond is completely stable to the basic conditions of Fmoc deprotection, thus entirely preventing aspartimide formation. An additional benefit is the polarity of the CSY group, which can improve peptide solubility and help prevent aggregation during synthesis. However, it requires a unique, final deprotection step under oxidative conditions.
Quantitative Performance Comparison
The following table summarizes the performance of different Asp protecting groups based on data from the synthesis of model peptides known to be highly susceptible to aspartimide formation.
| Parameter | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH | This compound |
| Protection Mechanism | Ester (Acid-labile) | Bulky Ester (Acid-labile) | Bulky Ester (Acid-labile) | Cyanosulfurylide (Oxidatively-cleavable C-C bond) |
| Aspartimide Formation * | High (Can exceed 50%) | Reduced | Very Low (<1-2%) | None Detected |
| Crude Purity | Low to Moderate | Moderate | High | High to Very High |
| Final Yield of Pure Peptide | Low (due to purification loss) | Moderate | High | High |
| Relative Initial Cost | $ |
|
|
|
| Deprotection Requirement | Standard TFA cleavage | Standard TFA cleavage | Standard TFA cleavage | Specific oxidative cleavage (e.g., NCS) post-TFA |
Note: Aspartimide formation is highly sequence-dependent. Values are illustrative for problematic sequences like Teduglutide or Scorpion Toxin II peptides.
Cost-Benefit Analysis
While the initial procurement cost of this compound is significantly higher than that of Fmoc-Asp(OtBu)-OH, its application in large-scale synthesis can lead to substantial downstream savings.
-
Initial Cost : Fmoc-Asp(OtBu)-OH is the most economical choice for non-problematic sequences. The upfront investment for this compound is the highest.
-
Process Efficiency : By completely preventing aspartimide formation, this compound eliminates the primary source of hard-to-remove impurities. This drastically simplifies the purification process.
-
Downstream Savings : The simplification in purification translates to reduced consumption of expensive HPLC columns and solvents, less labor, and faster turnaround times. Most importantly, it maximizes the yield of the high-value, final pure peptide.
-
Risk Mitigation : For complex, expensive, and long peptide sequences, the risk of a failed batch due to uncontrollable side reactions is a major financial concern. Using this compound provides a robust insurance against such failures.
Visualizations
Chemical Pathways and Workflows
Caption: Base-catalyzed formation of aspartimide from an Asp(OtBu) residue.
Caption: Workflow for SPPS using the this compound protecting group strategy.
Caption: A logical flowchart for selecting the appropriate Asp protecting group.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for each specific peptide sequence and synthesis scale.
Protocol 1: Synthesis of this compound Building Block
This protocol is adapted from published procedures for multi-gram scale synthesis.
-
Synthesis of the CSY Salt : Bromoacetonitrile and dimethyl sulfide are combined to obtain the corresponding sulfonium salt.
-
Coupling to Fmoc-Asp-OtBu : The CSY salt is generated in-situ and coupled to commercially available Fmoc-Asp(OH)-OtBu using a coupling agent like HBTU. The resulting Fmoc-Asp(CSY)-OtBu can be isolated in high yield (~95%).
-
Removal of tert-butyl group : The OtBu group is selectively removed using formic acid.
-
Purification : The final product, this compound, is purified by recrystallization from a suitable solvent like ethyl acetate to yield a bench-stable white powder.
Protocol 2: General Fmoc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding an amino acid during automated or manual SPPS.
-
Resin Preparation : Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).
-
Amino Acid Activation : In a separate vessel, pre-activate 4 equivalents of the Fmoc-amino acid (e.g., this compound) with 3.9 equivalents of a coupling reagent (e.g., HBTU/HATU) and 8 equivalents of a base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Coupling : Add the activated amino acid solution to the resin. Allow the reaction to proceed for 20-60 minutes at room temperature. Monitor coupling completion with a Kaiser test.
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents.
-
Fmoc Deprotection : Add 20% piperidine in DMF to the resin and react for 5-20 minutes to remove the Fmoc group from the newly added amino acid, exposing the N-terminal amine for the next cycle.
-
Washing : Wash the resin thoroughly with DMF. The resin is now ready for the next coupling cycle.
Protocol 3: Final Cleavage and CSY Deprotection
This protocol describes the final steps after peptide elongation is complete.
-
Final Fmoc Removal : Perform a final deprotection step with 20% piperidine in DMF.
-
Resin Washing and Drying : Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Global Deprotection (TFA Cleavage) : Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The CSY group remains intact.
-
Peptide Precipitation : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The product is the crude peptide with the CSY group still attached.
-
CSY Group Deprotection (In-Solution) :
-
Dissolve the lyophilized CSY-peptide in an aqueous buffer system (e.g., acetonitrile/water or a buffered solution).
-
Add a stoichiometric amount (e.g., 1.2-2.2 equivalents per CSY group) of N-chlorosuccinimide (NCS).
-
Stir the reaction at room temperature and monitor by HPLC/LC-MS for completion (typically rapid, <15 minutes).
-
Quench any excess NCS with a suitable scavenger if necessary.
-
-
Final Purification : Purify the final, deprotected peptide using standard reverse-phase HPLC.
References
Mitigating Aspartimide Formation in Peptide Synthesis: A Quantitative Comparison of Fmoc-Asp(CSY)-OH
Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This side reaction can lead to the formation of impurities, including α- and β-peptides, racemized products, and piperidide adducts, which complicates purification and reduces the overall yield of the target peptide.[1] The issue is especially pronounced in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1]
To address this, various strategies have been developed, including the use of sterically hindered protecting groups for the aspartic acid side chain. Among the most innovative and effective of these is the cyanosulfurylide (CSY) protecting group. This guide provides a quantitative comparison of aspartimide formation with and without the use of Fmoc-Asp(CSY)-OH, supported by experimental data and detailed protocols.
Quantitative Comparison of Aspartimide Formation
The use of this compound has been shown to virtually eliminate aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH. The CSY group masks the carboxylic acid with a stable C-C bond, rendering it non-susceptible to the base-mediated intramolecular cyclization that leads to aspartimide formation.[1][2]
| Protecting Group | Model Peptide | Treatment Conditions | Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine in DMF (12h, RT) | Significant | [2] |
| This compound | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine in DMF (12h, RT) | Not Detected | |
| Fmoc-Asp(OtBu)-OH | Teduglutide (contains Asp-Gly) | Standard SPPS | Significant | |
| This compound | Teduglutide (contains Asp-Gly) | Standard SPPS | Not Detected | |
| Fmoc-Asp(OtBu)-OH | LDLa (prone to aspartimide) | Standard SPPS | Synthesis unsuccessful | |
| This compound | LDLa (prone to aspartimide) | Standard SPPS | Successful synthesis |
Experimental Protocols
A detailed experimental protocol for a comparative study is provided below, based on methodologies described in the literature.
1. Synthesis of Model Peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH):
-
Resin: Rink Amide resin.
-
Synthesis Strategy: Standard Fmoc-SPPS.
-
Coupling: Amino acids (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 1 hour.
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).
-
Comparative Step: For the aspartic acid coupling, either Fmoc-Asp(OtBu)-OH or this compound is used.
2. Aspartimide Formation Induction (On-Resin):
-
After synthesis, the peptide-resin is treated with 20% piperidine in DMF for an extended period (e.g., 12 hours) at room temperature to induce aspartimide formation.
3. Cleavage and Deprotection:
-
For Fmoc-Asp(OtBu)-OH: The peptide is cleaved from the resin and deprotected using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
For this compound:
-
The peptide is first cleaved from the resin using a standard TFA cocktail.
-
The CSY group is then removed in solution. The cleaved peptide is dissolved in an aqueous solvent (e.g., CH₃CN/H₂O, 1:1), and N-chlorosuccinimide (NCS) is added. The reaction is typically complete within minutes.
-
4. Analysis:
-
The crude peptides are analyzed by LC-MS to quantify the amount of the desired peptide and the aspartimide-related byproducts.
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the chemical pathway of aspartimide formation and the experimental workflow for its comparison.
Caption: Mechanism of base-catalyzed aspartimide formation.
References
Evaluating the performance of Fmoc-Asp(CSY)-OH in the synthesis of known difficult peptides
For researchers, scientists, and drug development professionals striving for high-purity synthesis of complex peptides, the challenge of "difficult sequences" is a persistent hurdle. These sequences, often prone to aggregation and side reactions, can severely impact yield and purity. A key culprit in these challenges is aspartimide formation, a notorious side reaction associated with aspartic acid residues. This guide provides an in-depth evaluation of Fmoc-Asp(CSY)-OH, a novel building block designed to overcome this obstacle, and compares its performance against traditional methods through supporting experimental data.
Difficult peptide sequences, such as those containing Asp-Gly or Asp-Asn motifs, are particularly susceptible to aspartimide formation under the basic conditions of Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS). This intramolecular cyclization leads to the formation of a five-membered ring, which can then undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts. This not only reduces the yield of the target peptide but also introduces hard-to-separate impurities.
This compound emerges as a powerful tool to mitigate this problem. The cyanosulfurylide (CSY) protecting group masks the β-carboxyl group of aspartic acid via a stable carbon-carbon bond, rendering it inert to the nucleophilic attack that initiates aspartimide formation.[1][2] Furthermore, the inherent polarity of the CSY group can enhance the solubility of the growing peptide chain, thereby reducing aggregation, another significant challenge in the synthesis of difficult peptides.[1][3]
Performance in the Synthesis of Difficult Peptides: A Head-to-Head Comparison
The true measure of this compound's efficacy lies in its performance in synthesizing known difficult peptides. Below is a summary of comparative data from studies where this compound was benchmarked against the standard Fmoc-Asp(OtBu)-OH.
| Difficult Peptide Sequence | Method | Purity of Crude Peptide (%) | Yield (%) | Reference |
| H-Phe-Asp-Gly-Leu-Ala-OH | Fmoc-Asp(OtBu)-OH | High degree of aspartimide formation | Not reported | [4] |
| H-Phe-Asp-Gly-Leu-Ala-OH | This compound | No aspartimide formation observed | Not reported | |
| WW domain 1 (33 amino acids) | Standard Microwave SPPS with Fmoc-Asp(OtBu)-OH | Significant by-products | Not reported | |
| WW domain 1 (33 amino acids) | Microwave-assisted SPPS with this compound | Significantly improved crude product quality | Not reported | |
| N-terminal SH3 domain of c-Crk (57 amino acids, 6 Asp residues) | Microwave-assisted SPPS with this compound | Excellent quality of crude product | Not reported | |
| Teduglutide (33 amino acids, Asp-Gly motif) | Standard SPPS with Fmoc-Asp(OtBu)-OH | Significant aspartimide formation | Not successful | |
| Teduglutide (33 amino acids, Asp-Gly motif) | SPPS with this compound | Major product was the desired peptide | Good yield | |
| Low-density lipoprotein class A (LDLa) | Standard SPPS with Fmoc-Asp(OtBu)-OH | Not successful | Not successful | |
| Low-density lipoprotein class A (LDLa) | SPPS with this compound | Observed as major product | Good yield (75% after deprotection) |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines the manual synthesis of a peptide on a resin support. Automated synthesizers can also be programmed with these parameters.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink-amide MBHA resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
For this compound, a single coupling of 60 minutes with 2 equivalents is typically sufficient.
-
Add the activated amino acid solution to the resin and couple for the desired time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/DODT 95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove other side-chain protecting groups (except CSY).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
CSY Group Deprotection
The final step after cleavage from the resin is the removal of the CSY protecting group.
-
Dissolution: Dissolve the crude peptide containing the Asp(CSY) residue(s) in a mixture of acetonitrile (ACN) and aqueous buffer. The addition of hexafluoroisopropanol (HFIP) can be beneficial for aggregation-prone peptides.
-
Oxidative Cleavage: Add N-chlorosuccinimide (NCS) (typically 1.2 to 2.2 equivalents per CSY group) to the solution.
-
Reaction Monitoring: Monitor the reaction by HPLC-MS until complete conversion is observed.
-
Purification: Purify the final peptide by preparative reverse-phase HPLC.
Visualizing the Advantage: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline the key chemical pathways and experimental workflows.
Conclusion
The use of this compound represents a significant advancement in the synthesis of difficult peptides. By effectively suppressing aspartimide formation and potentially improving peptide solubility, this building block enables the synthesis of complex sequences with higher purity and yield compared to traditional methods employing Fmoc-Asp(OtBu)-OH. While the additional oxidative deprotection step for the CSY group is a deviation from standard protocols, the substantial benefits in overcoming common synthetic hurdles make this compound a valuable addition to the peptide chemist's toolbox, particularly for challenging research and development projects.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound = 95 2379679-90-8 [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of Fmoc-Asp(CSY)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the safe handling and disposal of Fmoc-Asp(CSY)-OH, a specialized amino acid derivative used in peptide synthesis. Adherence to these protocols is essential for minimizing risk and ensuring compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
While Fmoc-protected amino acids are generally not classified as highly hazardous substances, a thorough risk assessment should be conducted before handling.[1] The primary risks associated with the disposal of this compound often arise from the reagents used in its downstream applications, such as the deprotection step which can involve hazardous materials.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal contact with the chemical and contaminants. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required for small quantities | A dust mask may be used if generating significant dust. |
Chemical Properties and Waste Characterization
This compound is a solid powder. A key consideration for its disposal is the nature of the cyanosulfurylide (CSY) protecting group. This group is typically removed using an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), in an aqueous environment.[2][3] Consequently, waste streams containing this compound may also contain unreacted NCS and related byproducts.
N-chlorosuccinimide (NCS) is classified as harmful if swallowed, corrosive, and very toxic to aquatic life. Therefore, any waste containing NCS must be treated as hazardous.
Table 2: Waste Stream Characterization
| Waste Component | Physical State | Primary Hazard(s) | Disposal Category |
| Unused this compound | Solid | Not classified as hazardous, handle with caution. | Chemical Waste |
| Contaminated Labware | Solid | Potential for residual chemical contamination. | Chemical Waste |
| Deprotection Reaction Waste | Liquid | May contain NCS (corrosive, aquatic toxicity). | Hazardous Waste |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound and associated waste. This procedure is based on general best practices and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Chemical Waste Disposal
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash.
-
Maintain separate, clearly labeled waste containers for solid chemical waste and liquid hazardous waste.
-
-
Disposal of Solid Waste (Unused Reagent and Contaminated Materials):
-
Container Labeling: Use a designated hazardous waste container. The label should include the full chemical name ("this compound"), the words "Hazardous Waste," the accumulation start date, and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Waste Collection: Carefully transfer solid this compound into the labeled waste container using a spatula. Avoid generating dust.
-
Any materials that have come into contact with the chemical, such as weighing paper, gloves, and empty containers, should be placed in the same designated hazardous waste container.
-
-
Disposal of Liquid Waste (from Deprotection Reactions):
-
Waste Characterization: Due to the likely presence of reagents like NCS, this waste stream must be treated as hazardous.
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.
-
Labeling: Label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), and their approximate concentrations.
-
Collection: Collect all aqueous and organic waste from the deprotection and subsequent work-up steps in this container.
-
-
Storage and Final Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area away from drains and incompatible materials. Keep containers securely closed when not in use.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company. Follow your institution's specific procedures for requesting a waste pickup.
-
Important Note: NEVER dispose of this compound or any associated chemical waste down the drain or in the regular trash.
Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
